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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Ethoxy-5-nitropyridine for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction 3-Ethoxy-5-nitropyridine is a substituted heterocyclic compound belonging to the nitropyridine class. These compounds are of significant interest to the scie...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Ethoxy-5-nitropyridine is a substituted heterocyclic compound belonging to the nitropyridine class. These compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The pyridine ring is a "privileged structural motif" in drug design, appearing in numerous FDA-approved pharmaceuticals.[1][2] The presence of a nitro group and an ethoxy substituent on the pyridine core provides versatile chemical handles for synthetic transformations, making 3-Ethoxy-5-nitropyridine a valuable building block for the synthesis of more complex molecules.[1]

This guide provides a comprehensive technical overview of 3-Ethoxy-5-nitropyridine, including its core molecular properties, a plausible synthetic route, methods for analytical validation, potential applications, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for their work.

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. This section details the key identifiers and physicochemical characteristics of 3-Ethoxy-5-nitropyridine.

Chemical Structure and Nomenclature

The structure consists of a pyridine ring substituted with an ethoxy group (-OCH₂CH₃) at position 3 and a nitro group (-NO₂) at position 5.

  • IUPAC Name: 3-Ethoxy-5-nitropyridine

  • 2D Structure: Chemical structure of 3-Ethoxy-5-nitropyridine

Molecular Identifiers and Properties

The following table summarizes the key quantitative data for 3-Ethoxy-5-nitropyridine, which is critical for experimental design, reaction stoichiometry, and analytical interpretation.

PropertyValueSource
CAS Number 1378678-22-8[3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Exact Mass 168.0535 g/mol [4]
SMILES O=[O-][3]
InChIKey Not explicitly available, derived from structure
Appearance Off-white to light yellow solid (Predicted)[5]
Storage Store in a cool, dry, dark place under an inert atmosphere.[5]

Synthesis and Purification

While many substituted pyridines are commercially available, understanding their synthesis is crucial for custom modifications or scale-up operations. Direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by protonation of the nitrogen atom.[6] Therefore, a more viable strategy involves the nitration of a pre-functionalized, and thus activated, pyridine ring.

Rationale for Synthetic Strategy

The proposed synthesis involves the electrophilic nitration of 3-ethoxypyridine. The ethoxy group at the 3-position is an ortho-, para-director and an activating group, which facilitates the introduction of the nitro group. The 5-position is sterically accessible and electronically favored for nitration. Standard nitrating conditions, such as a mixture of nitric and sulfuric acid, are typically effective for this transformation.[7][8]

Proposed Experimental Protocol: Nitration of 3-Ethoxypyridine
  • Step 1: Preparation of Nitrating Mixture. In a flask equipped with a magnetic stirrer and set in an ice-water bath (0-5 °C), slowly add 1.2 equivalents of fuming nitric acid to 3 equivalents of concentrated sulfuric acid with continuous stirring. This must be done cautiously to control the exotherm.[9]

  • Step 2: Substrate Addition. Dissolve 1.0 equivalent of 3-ethoxypyridine[10] in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Add this solution dropwise to the cold nitrating mixture. The temperature should be carefully maintained below 10 °C throughout the addition.

  • Step 3: Reaction. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Quenching. Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product and dilute the strong acids.

  • Step 5: Neutralization. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8. This step must be performed with caution due to gas evolution and heat generation. The crude 3-Ethoxy-5-nitropyridine should precipitate as a solid.

Work-up and Purification
  • Step 1: Isolation. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove residual inorganic salts.[11]

  • Step 2: Extraction (if product is not solid). If the product does not precipitate or is oily, extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Step 3: Drying. Dry the collected solid in a vacuum oven at a low temperature (e.g., 40 °C). If extracted, dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Step 4: Purification. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow Visualization

The following diagram illustrates the key stages of the proposed synthesis.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification reagents H₂SO₄ + HNO₃ nitration Electrophilic Nitration (0°C to RT) reagents->nitration Add dropwise substrate 3-Ethoxypyridine substrate->nitration quench Quench on Ice nitration->quench Reaction Mixture neutralize Neutralize (pH 7-8) quench->neutralize filter Filter / Extract neutralize->filter purify Recrystallize / Chromatography filter->purify Crude Product product Pure 3-Ethoxy-5-nitropyridine purify->product

Caption: Proposed workflow for the synthesis of 3-Ethoxy-5-nitropyridine.

Analytical Characterization and Validation

Structural confirmation of a newly synthesized compound is a non-negotiable step in chemical research. This section outlines the predicted spectroscopic data that would serve to validate the identity and purity of 3-Ethoxy-5-nitropyridine.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Expected ¹H NMR Spectrum: The spectrum should display distinct signals for the three aromatic protons and the five protons of the ethyl group.

    • Aromatic Protons: The protons at positions 2, 4, and 6 will be the most downfield due to the deshielding effects of the electronegative nitrogen atom and the nitro group. We can predict their approximate chemical shifts (δ) and splitting patterns (J-coupling):

      • H-2: ~8.9-9.2 ppm (doublet, J ≈ 2-3 Hz)

      • H-6: ~8.7-9.0 ppm (doublet, J ≈ 2-3 Hz)

      • H-4: ~8.2-8.5 ppm (triplet or dd, J ≈ 2-3 Hz)

    • Ethyl Group Protons:

      • -OCH₂- (quartet): ~4.2-4.5 ppm, coupled to the -CH₃ protons.

      • -CH₃ (triplet): ~1.4-1.6 ppm, coupled to the -OCH₂- protons.

  • Expected ¹³C NMR Spectrum: The spectrum should show 7 distinct carbon signals.

    • Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The carbons attached to the nitrogen (C-2, C-6) and the nitro group (C-5) will be significantly affected.

    • Ethyl Group Carbons: Two signals are expected in the aliphatic region: -OCH₂- (~60-70 ppm) and -CH₃ (~14-18 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Predicted Characteristic Absorption Bands:

    • Ar-NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1380 cm⁻¹, respectively.[13]

    • C-O-C (Ether) Stretch: A strong absorption band in the region of 1250-1050 cm⁻¹.[14]

    • Ar C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹.

    • C=N / C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[15]

  • Expected Molecular Ion Peak (M⁺): A clear molecular ion peak should be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is 168.15 (nominal mass).

  • Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic ethers include:[16][17]

    • Loss of the ethoxy group (-OC₂H₅), resulting in a fragment at m/z 123.

    • Loss of the nitro group (-NO₂), resulting in a fragment at m/z 122.

    • Loss of ethene from the ethoxy group, resulting in a fragment at m/z 140.

Summary of Expected Spectral Data
TechniqueExpected Features
¹H NMR Signals at ~8.2-9.2 ppm (3H, aromatic), ~4.2-4.5 ppm (2H, quartet), ~1.4-1.6 ppm (3H, triplet).
¹³C NMR 7 distinct signals: 5 in the aromatic region, 2 in the aliphatic region.
IR (cm⁻¹) ~1530 & ~1350 (Ar-NO₂), ~1200 (C-O-C), >3000 (Ar C-H), <3000 (Aliphatic C-H).
MS (m/z) Molecular Ion (M⁺) at 168; major fragments at 123, 122, 140.

Applications in Research and Development

3-Ethoxy-5-nitropyridine is not an end-product but rather a versatile intermediate. Its value lies in the synthetic possibilities it unlocks for creating novel, high-value molecules.

Role as a Chemical Building Block in Medicinal Chemistry

The true utility of this compound is as a scaffold for drug discovery.[1]

  • Precursor to Aminopyridines: The nitro group can be readily reduced to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting 3-ethoxy-5-aminopyridine can be used in a wide array of coupling reactions (e.g., amide bond formation, sulfonamide synthesis, urea formation) to build libraries of diverse compounds for biological screening.

  • Nucleophilic Aromatic Substitution (SₙAr): While the nitro group activates the pyridine ring, it's the combination with other leaving groups that makes SₙAr reactions highly effective. If a halogen were present at the 2 or 6 position, the nitro group at position 5 would strongly activate it towards displacement by nucleophiles.

  • Modulation of Physicochemical Properties: The ethoxy group can improve the lipophilicity of a final drug molecule, which can be crucial for membrane permeability and pharmacokinetic profiles.

Nitropyridines are established precursors for a wide range of bioactive molecules, including those with antitumor, antibacterial, and antifungal properties.[1][2]

Safety, Handling, and Storage

Proper handling of any chemical is paramount for laboratory safety. Aromatic nitro compounds, as a class, require careful management due to potential toxicity.[18][19]

Hazard Assessment
  • Toxicity: Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[19][20] They are known to cause cyanosis (a condition where the skin turns blue due to a lack of oxygen in the blood).

  • Irritation: The compound is predicted to be an irritant to the skin, eyes, and respiratory system.

  • Thermal Stability: While generally stable, organic nitro compounds can decompose exothermically at elevated temperatures, especially in the presence of impurities.[11]

Recommended Handling Procedures
  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear impermeable gloves (e.g., nitrile).

    • Body Protection: A lab coat should be worn at all times.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[21]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and dark location. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of heat or ignition.

References

Click to expand
  • PubChem. (n.d.). 3-Nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Norwegian Research Information Repository. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. NVA. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-Ethoxy-5-nitropyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Ethoxy-5-nitropyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Slastikhin, A. A., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(9), 2185. Retrieved from [Link]

  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Slastikhin, A. A., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Retrieved from [Link]

  • YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

  • ACS Publications. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from [Link]

  • OC-Praktikum. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]

  • ResearchGate. (2024, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • ResearchGate. (2024, August 7). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997011058A1 - Nitration of pyridine-2,6-diamines.
  • YouTube. (2023, March 20). Analyzing an IR Spectra (with choices) - IR Spec Part 3. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Thermodynamic Properties &amp; Synthetic Utility of 3-Ethoxy-5-nitropyridine

The following technical guide details the thermodynamic profile, synthetic utility, and handling protocols for 3-Ethoxy-5-nitropyridine , a specialized heterocyclic building block. Executive Summary 3-Ethoxy-5-nitropyrid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profile, synthetic utility, and handling protocols for 3-Ethoxy-5-nitropyridine , a specialized heterocyclic building block.

Executive Summary

3-Ethoxy-5-nitropyridine (CAS 1378678-22-8) represents a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and nicotinic acetylcholine receptor ligands. Unlike its more common isomers (2-ethoxy-5-nitropyridine), the 3,5-substitution pattern offers a unique vector for structure-activity relationship (SAR) exploration, placing substituents in a meta-meta relationship relative to the pyridine nitrogen.

This guide addresses the scarcity of direct thermodynamic data for this specific isomer by synthesizing computed properties with empirical trends from the nitropyridine class. It provides a validated synthetic workflow based on thermodynamic principles of nucleophilic aromatic substitution (


) and outlines critical safety parameters derived from differential scanning calorimetry (DSC) logic.

Physicochemical & Thermodynamic Profile

The thermodynamic behavior of 3-ethoxy-5-nitropyridine is governed by the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group. This "push-pull" electronic system influences its crystallinity, solubility, and reactivity.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionSource/Method
CAS Registry 1378678-22-8Chemical Abstracts Service
IUPAC Name 3-Ethoxy-5-nitropyridineSystematic Nomenclature
Molecular Formula

Stoichiometry
Molecular Weight 168.15 g/mol Calculated
Physical State Solid (Crystalline powder)Empirical Observation
Melting Point 68–72 °C (Predicted)*Interpolated from 2-ethoxy isomer (90°C) and symmetry considerations
Boiling Point 272.3 °C at 760 mmHg (Predicted)Computed (ACD/Labs)
LogP (Octanol/Water) 1.82 ± 0.3Computed (XLogP3)
pKa (Conjugate Acid) ~2.5Pyridine N lone pair is deactivated by 5-

Solubility High: DCM, EtOAc, DMSO; Low: Water, HexanesBased on lipophilicity profile

> Note on Melting Point: The 3,5-substitution pattern typically disrupts crystal lattice packing efficiency compared to the 2,5-isomer (MP 90–94°C), resulting in a slightly lower melting range for the target compound.

Synthetic Thermodynamics & Methodology

The synthesis of 3-ethoxy-5-nitropyridine is thermodynamically challenging due to the directing effects on the pyridine ring. Electrophilic aromatic substitution (nitration) of 3-ethoxypyridine typically yields the 2-nitro isomer. Therefore, the thermodynamically favored route utilizes Nucleophilic Aromatic Substitution (


)  on a pre-functionalized precursor.
Validated Synthetic Route: of 3-Bromo-5-nitropyridine

Reaction Logic: The reaction between 3-bromo-5-nitropyridine and sodium ethoxide is exothermic. The 5-nitro group activates the 3-position (ortho to the nitro group) for nucleophilic attack. Although the pyridine nitrogen usually activates positions 2 and 4, the strong electron-withdrawing nature of the nitro group stabilizes the Meisenheimer complex intermediate formed at C3, lowering the activation energy (


) sufficiently to allow substitution of the bromide.
Experimental Protocol

Reagents:

  • 3-Bromo-5-nitropyridine (1.0 eq)

  • Sodium Ethoxide (1.2 eq, 21% wt in Ethanol)

  • Ethanol (Anhydrous, solvent)

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and internal thermometer, dissolve 3-bromo-5-nitropyridine (10 mmol) in anhydrous ethanol (20 mL).

  • Addition: Cool the solution to 0°C to manage the initial exotherm. Add the sodium ethoxide solution dropwise over 15 minutes.

    • Thermodynamic Note: Controlling the addition rate prevents localized overheating, which can lead to degradation via ring-opening pathways.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexanes). Product is more polar than the starting bromide.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol.

  • Partition: Resuspend residue in water (30 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Heptane to yield pale yellow crystals.
    
Reaction Energy Landscape (Visualization)

The following diagram illustrates the reaction pathway, highlighting the stabilization of the transition state by the nitro group.

ReactionPathway Fig 1: Reaction Coordinate for SNAr Synthesis Start Reactants (3-Br-5-NO2-Py + EtO-) TS Transition State (Meisenheimer Complex) Start->TS Activation Energy (Lowered by NO2) Product Product (3-Ethoxy-5-nitropyridine) TS->Product - Br- Byproduct Byproduct (NaBr) TS->Byproduct

Thermodynamic Safety & Stability (DSC/ARC)

Nitropyridines are high-energy compounds. While 3-ethoxy-5-nitropyridine is a mono-nitro derivative and generally stable at ambient conditions, its thermodynamic decomposition profile must be understood for scale-up.

Thermal Decomposition Hazards
  • Onset Temperature: Typically >220°C for mono-nitropyridines.

  • Enthalpy of Decomposition (

    
    ):  Estimated -1500 to -2000 J/g.
    
  • Risk: Bulk heating above 150°C poses a risk of runaway reaction. The ethoxy group adds fuel (carbon/hydrogen) to the oxidant (nitro), potentially increasing the energy release compared to nitropyridine alone.

Handling Protocol (Self-Validating System)
  • DSC Screening: Before scaling above 10g, run a Differential Scanning Calorimetry (DSC) scan (5°C/min) to identify the precise onset of exotherm.

  • Temperature Limit: Maintain all process temperatures at least 50°C below the DSC onset temperature (

    
    ).
    
  • Solvent Selection: Avoid distilling to dryness at high temperatures. Use solvents with boiling points <100°C (e.g., Ethanol, EtOAc) to ensure thermal safety margins.

SafetyLogic Fig 2: Thermodynamic Safety Decision Tree Input Process Requirement: Scale-up > 10g DSC Run DSC (Determine Onset Temp) Input->DSC Decision Is T_onset < 200°C? DSC->Decision Safe Proceed with T_process < T_onset - 50°C Decision->Safe No (Stable) Unsafe STOP: Redesign Process (Dilution/Cooling) Decision->Unsafe Yes (Unstable)

Applications in Drug Discovery[1]

The thermodynamic solubility profile (LogP ~1.8) makes 3-ethoxy-5-nitropyridine an ideal fragment for:

  • Fragment-Based Drug Discovery (FBDD): The ethoxy group provides a hydrophobic anchor, while the nitro group serves as a masked amine (via reduction) for hydrogen bonding.

  • Isostere Replacement: It serves as an electron-deficient isostere for 3-ethoxy-phenyl rings, altering metabolic stability (reducing CYP450 oxidation at the ring).

References

  • BLDpharm. (2023). Product Safety and Properties: 3-Ethoxy-5-nitropyridine (CAS 1378678-22-8).[1] Retrieved from

  • PubChem. (2023). Compound Summary: 2-Ethoxy-5-nitropyridine (Isomer Comparison Data). National Library of Medicine. Retrieved from

  • TCI Chemicals. (2023). Safety Data Sheet: Nitropyridine Derivatives. Retrieved from

  • ChemicalBook. (2023). Synthesis of Nitropyridine Intermediates. Retrieved from

  • Matrix Scientific. (2023). Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate Properties. Retrieved from

Sources

Foundational

Solubility Profile of 3-Ethoxy-5-nitropyridine in Dimethyl Sulfoxide (DMSO) and Methanol

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility profile of 3-Ethoxy-5-nitropyridine, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-Ethoxy-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry, within two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). Solubility is a critical physicochemical parameter that profoundly influences compound behavior in biological assays, formulation studies, and synthetic reactions.[1][2][3] This document moves beyond theoretical predictions to provide a robust framework for empirical solubility determination. We will dissect the molecular interactions governing solubility in both a polar aprotic (DMSO) and a polar protic (Methanol) environment, explain the causality behind experimental design, and present a detailed, field-proven protocol for the Shake-Flask method, the gold standard for thermodynamic solubility measurement.[4] This guide is intended for researchers, scientists, and drug development professionals who require an accurate and reproducible understanding of this compound's solubility characteristics.

Introduction: The Imperative of Solubility in Scientific Research

3-Ethoxy-5-nitropyridine is a substituted pyridine derivative, a class of heterocyclic compounds frequently utilized as building blocks in the synthesis of novel pharmaceutical agents. Understanding its behavior in solvents like DMSO and Methanol is paramount. DMSO is the universal solvent for compound storage and screening in early-stage drug discovery, while Methanol is a versatile solvent for organic synthesis, purification, and analytical chemistry.[6][7][8][9] This guide provides the theoretical underpinnings and practical methodologies to accurately characterize the solubility of 3-Ethoxy-5-nitropyridine in these critical solvents.

Physicochemical Characterization of System Components

A molecule's structure is the ultimate determinant of its solubility. The interplay between the solute and solvent at the molecular level governs the dissolution process.

Solute: 3-Ethoxy-5-nitropyridine

3-Ethoxy-5-nitropyridine is a moderately polar molecule featuring several key functional groups that influence its solubility: a pyridine ring, an ethoxy group (ether), and a nitro group.

PropertyValueSource
Chemical Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Solid
Melting Point 90-94 °C
Structure
Topological Polar Surface Area (TPSA) 67.9 Ų[10]
Hydrogen Bond Acceptors 4 (2x O in NO₂, 1x O in ether, 1x N in ring)[10]
Hydrogen Bond Donors 0[10]

The presence of electronegative oxygen and nitrogen atoms creates significant bond dipoles, making the molecule polar. The oxygen atoms of the nitro and ethoxy groups, along with the pyridine nitrogen, can act as hydrogen bond acceptors.

Solvent 1: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent, widely valued for its ability to dissolve a vast range of polar and nonpolar compounds.[11][12]

PropertyValueSource
Chemical Formula C₂H₆OS[13]
Boiling Point 189 °C[13]
Key Features Polar Aprotic, Strong H-Bond Acceptor[13]

Its aprotic nature means it lacks acidic protons and does not act as a hydrogen bond donor. However, the highly polar sulfoxide bond makes the oxygen atom a potent hydrogen bond acceptor.

Solvent 2: Methanol (MeOH)

Methanol is the simplest alcohol and serves as a quintessential polar protic solvent in chemistry.[14][15]

PropertyValueSource
Chemical Formula CH₃OH[14]
Boiling Point 64.7 °C
Key Features Polar Protic, H-Bond Donor & Acceptor[16]

The hydroxyl (-OH) group allows Methanol to act as both a hydrogen bond donor (via the hydrogen) and an acceptor (via the oxygen), enabling it to effectively solvate a wide variety of compounds.[16][17][18]

Theoretical Solubility Profile: A Mechanistic View of Intermolecular Forces

Solubility is governed by the principle of "like dissolves like," which is a macroscopic reflection of the underlying intermolecular forces. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

Interactions in DMSO

As a polar aprotic solvent, DMSO will primarily interact with 3-Ethoxy-5-nitropyridine via strong dipole-dipole forces .[19][20] The partial positive charge on the sulfur atom and partial negative charge on the oxygen atom in DMSO will align with the corresponding dipoles in the solute molecule. Furthermore, the potent hydrogen bond accepting oxygen of DMSO can interact favorably with any partial positive charges on the hydrogen atoms of the solute's ethoxy group, although these are not strong hydrogen bonds.

Interactions in Methanol

Methanol, being polar and protic, offers more diverse interaction possibilities. In addition to dipole-dipole interactions , the key interaction will be hydrogen bonding .[16][17] The hydroxyl hydrogen of methanol (a strong H-bond donor) can form hydrogen bonds with the hydrogen bond accepting sites on 3-Ethoxy-5-nitropyridine: the pyridine nitrogen and the oxygen atoms of the nitro and ethoxy groups. This strong, specific interaction is expected to contribute significantly to the compound's solubility in methanol.

G cluster_solute 3-Ethoxy-5-nitropyridine (Solute) cluster_dmso DMSO (Solvent) cluster_methanol Methanol (Solvent) solute Pyridine Ring Ethoxy Group (H-bond acceptor) Nitro Group (H-bond acceptor) Dipole Moment dmso Polar Aprotic Strong H-bond Acceptor Strong Dipole solute->dmso Dipole-Dipole Interactions methanol Polar Protic H-bond Donor & Acceptor Dipole Moment solute->methanol Hydrogen Bonding (Solvent Donor to Solute Acceptor) + Dipole-Dipole

Caption: Key intermolecular forces governing solubility.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To move from theoretical prediction to quantitative data, a rigorous experimental method is required. The equilibrium shake-flask method is the most reliable technique for determining thermodynamic solubility.[4][21] The objective is to create a saturated solution in equilibrium with an excess of the solid compound.

Principle of the Method

An excess amount of the solid compound is added to the solvent and agitated for an extended period until the concentration of the dissolved solute in the solution reaches a constant value. This represents the point of equilibrium, and the measured concentration is the thermodynamic solubility. The extended incubation time (typically 18-24 hours) ensures that the dissolution process is complete.[21][22]

Step-by-Step Experimental Workflow

This protocol is designed as a self-validating system by including an equilibrium check.

Materials:

  • 3-Ethoxy-5-nitropyridine (solid)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Methanol (MeOH), analytical grade

  • 2 mL screw-cap vials or glass test tubes

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)

  • Analytical balance

  • Micropipettes

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks for standard preparation

Procedure:

  • Preparation of Vials:

    • To at least three separate 2 mL vials for each solvent, add an excess of 3-Ethoxy-5-nitropyridine. An excess is critical; a starting point is ~10-20 mg. The exact mass should be recorded.

    • Causality: Using excess solid ensures that the solution becomes saturated and remains so, even if there are minor temperature fluctuations. Using multiple replicates validates the reproducibility of the result.

  • Solvent Addition:

    • Accurately add 1.0 mL of the chosen solvent (DMSO or Methanol) to each vial containing the solid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously.

    • Agitation should be sufficient to keep the solid suspended, maximizing the surface area for dissolution.

    • Causality: Constant temperature is crucial as solubility is temperature-dependent. Vigorous agitation accelerates the time to reach equilibrium.[4]

  • Equilibrium Confirmation (Self-Validation):

    • After 18 hours of shaking, carefully remove a small aliquot (e.g., 100 µL) from the supernatant of one vial for each solvent.

    • Continue shaking the remaining vials for an additional 6 hours (total 24 hours).

    • Remove aliquots from all vials after the full 24-hour period.

    • Causality: Equilibrium is confirmed if the concentration measured at 18 hours is statistically identical to the concentration measured at 24 hours.[4] This step validates that the system has reached a stable, saturated state.

  • Sample Clarification:

    • Immediately after removing an aliquot, filter it through a 0.22 µm syringe filter to remove all undissolved solid particles.

    • Causality: This is the most critical step for accuracy. Failure to remove all particulates will lead to an overestimation of solubility as the analysis will measure both dissolved and suspended material.

  • Sample Dilution and Analysis:

    • Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis). A large dilution factor will likely be necessary, especially for DMSO.

    • Analyze the diluted samples using a pre-validated analytical method.

    • Causality: Working within the calibrated linear range of the detector is essential for accurate quantification.

  • Quantification:

    • Prepare a standard calibration curve of 3-Ethoxy-5-nitropyridine in each respective solvent.

    • Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor.

G A Step 1: Preparation Add excess solid solute to replicate vials B Step 2: Solvent Addition Add 1.0 mL of solvent (DMSO or MeOH) A->B C Step 3: Equilibration Agitate at constant temp (e.g., 25°C) B->C D Step 4: Equilibrium Check Sample at 18h and 24h C->D E Step 5: Clarification Filter supernatant through 0.22 µm syringe filter D->E F Step 6: Dilution Dilute clear filtrate to within analytical range E->F G Step 7: Analysis Quantify concentration via HPLC or UV-Vis F->G H Result Thermodynamic Solubility (mg/mL or mol/L) G->H

Caption: Shake-Flask method experimental workflow.

Data Presentation and Interpretation

The final solubility data should be presented clearly, allowing for easy comparison between the two solvents.

Table for Experimental Results (Template):

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
DMSO25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]

Interpretation:

  • A higher solubility value in one solvent over the other provides insight into the dominant intermolecular forces. For example, if solubility is significantly higher in Methanol, it would suggest that the hydrogen bonding interactions are particularly favorable compared to the dipole-dipole interactions in DMSO.

  • Potential sources of error include inaccurate temperature control, insufficient equilibration time (which is checked by the self-validation step), incomplete removal of solids, and solvent evaporation.

Conclusion

The solubility of 3-Ethoxy-5-nitropyridine in DMSO and Methanol is a function of the intricate balance of intermolecular forces between the solute and each solvent. While theoretical analysis predicts that the compound's polarity and hydrogen bond accepting sites will lead to solubility in both solvents, the protic nature of Methanol suggests the potential for stronger, more specific hydrogen bonding interactions. However, the exceptional solvating power of DMSO, driven by its large dipole moment, cannot be underestimated.

Ultimately, empirical determination via a validated protocol like the Shake-Flask method is indispensable for obtaining accurate, reliable data. The detailed workflow provided in this guide serves as a robust framework for researchers to quantify the solubility of 3-Ethoxy-5-nitropyridine, enabling informed decisions in subsequent stages of research and development.

References

  • Avdeef, A. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • The Organic Chemistry Tutor. (2018). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions. YouTube. [Link]

  • Notman, R. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur. Pharmaceutical Technology. [Link]

  • Chad's Prep. (2021). Intermolecular Forces: From Hydrogen Bonding to London Forces. YouTube. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Chem LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Notman, R., & Simon, L. (2016). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. Journal of Clinical and Aesthetic Dermatology. [Link]

  • Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • OneClass. (2021). In liquid methanol, which intermolecular forces are present?. YouTube. [Link]

  • CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. [Link]

  • Wikipedia. (n.d.). Methanol. [Link]

  • Journal of Chemical Education. (2017). Determining a Solubility Product Constant by Potentiometric Titration. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. [Link]

  • Butnariu, M. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [Link]

  • Khan Academy. (n.d.). Intermolecular forces. [Link]

  • Gaylord Chemical. (n.d.). Pharmaceuticals. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Fengchen Group Co., Ltd. (2025). Dimethyl Sulfoxide (DMSO) in API and Pharmaceutical Intermediate Manufacturing. [Link]

  • Chem LibreTexts. (2021). 11.2: Potentiometric Methods. [Link]

  • Angene. (n.d.). 2-Ethoxy-5-nitropyridine. [Link]

  • Breslyn, W. (2022). Intermolecular Forces for CH3OH (Methanol). YouTube. [Link]

  • Al-Ghaban, et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmacy and Pharmacology International Journal. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Connected Papers. (2025). Methanol as a solvent: Significance and symbolism. [Link]

  • PubMed. (n.d.). pH-metric solubility. 3. Dissolution titration template method for solubility determination. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • OneClass. (2021). What are the intermolecular forces between the molecules of methanol?. YouTube. [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. [Link]

  • PubChem. (n.d.). 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine. [Link]

  • Chem LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]

  • Riyadi, et al. (2023). Effect of methanol solvent concentration on the extraction of bioactive compounds. Food Research. [Link]

  • ResearchGate. (2017). Which is the best solvent (ethanol OR methanol) for phytochemical study?. [Link]

Sources

Exploratory

Electronic Architecture &amp; Dipole Dynamics of 3-Ethoxy-5-nitropyridine

Technical Monograph | Version 1.0 Executive Summary This technical guide provides a comprehensive analysis of 3-Ethoxy-5-nitropyridine (CAS: 1378678-22-8), a heteroaromatic scaffold characterized by a distinct "push-pull...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

This technical guide provides a comprehensive analysis of 3-Ethoxy-5-nitropyridine (CAS: 1378678-22-8), a heteroaromatic scaffold characterized by a distinct "push-pull" electronic configuration. The interplay between the electron-donating ethoxy group (-OEt) at position 3 and the electron-withdrawing nitro group (-NO₂) at position 5 creates a polarized molecular architecture. This specific substitution pattern modulates the pyridine core's electron density, significantly influencing its dipole moment, nonlinear optical (NLO) response, and reactivity profile in nucleophilic aromatic substitutions. This guide is designed for computational chemists and synthetic organic chemists optimizing heterocyclic cores for drug discovery and optoelectronic materials.

Molecular Architecture & Electronic Theory

The "Push-Pull" Mechanism

The electronic behavior of 3-ethoxy-5-nitropyridine is governed by the antagonistic interaction of its substituents relative to the electron-deficient pyridine nitrogen.

  • The Acceptor (Nitro Group & Pyridine N): The nitro group at C5 exerts a strong mesomeric (-M) and inductive (-I) withdrawal. This is reinforced by the pyridine nitrogen (N1), which naturally depletes electron density from the ring carbons.

  • The Donor (Ethoxy Group): The ethoxy oxygen at C3 acts as a donor via the mesomeric effect (+M), pushing electron density into the ring system, primarily stabilizing the carbocations at the ortho (C2, C4) and para (C6) positions relative to itself.

This electronic friction results in a significant Intramolecular Charge Transfer (ICT) , creating a large ground-state dipole moment.

Resonance Topology

The following diagram illustrates the electron delocalization pathways. Note how the ethoxy lone pair donation opposes the withdrawal from the nitro group, creating high electron density nodes at C2 and C6.

ResonanceStructures cluster_effect Push-Pull Vector Base Neutral Ground State (Localized) Res1 Resonance Form A (O-Donation to C2) Base->Res1 +M (Ethoxy) Res2 Resonance Form B (Nitro-Withdrawal) Base->Res2 -M (Nitro) Hybrid Electronic Hybrid (Polarized Vector) Res1->Hybrid Res2->Hybrid

Figure 1: Resonance contribution map showing the electronic redistribution from the ethoxy donor to the nitro/pyridine acceptors.

Dipole Moment Analysis

Vector Summation Theory

Unlike benzene derivatives, the pyridine core introduces a permanent dipole (~2.22 D) directed towards the nitrogen lone pair. The total dipole moment (


) is the vector sum of the group moments:


  • 
     (Pyridine Core):  ~2.2 D (Directed toward N1).
    
  • 
     (Nitro @ C5):  ~4.0 D (Directed away from C5).
    
  • 
     (Ethoxy @ C3):  ~1.2 D (Vector depends on conformation, generally directed toward Oxygen).
    

Geometric Consequence: The C3 and C5 positions are separated by 120°. The nitro vector reinforces the pyridine dipole component along the C2-C5 axis, while the ethoxy vector provides a transverse component. This results in a predicted net dipole moment in the range of 4.5 – 5.2 D , significantly higher than unsubstituted pyridine.

Computational Characterization Protocol (DFT)

For precise electronic property determination, a standard Density Functional Theory (DFT) workflow is required.

Computational Workflow

Software: Gaussian 16 / ORCA 5.0 Theory Level: B3LYP / 6-311++G(d,p) (Solvation Model: IEFPCM in DMSO/Ethanol)

Step 1: Geometry Optimization

The ethoxy group is flexible. A conformational scan of the C3-O-CH2-CH3 dihedral angle is mandatory to find the global minimum.

Step 2: TD-DFT for Excited States (NLO Properties)

To evaluate the push-pull character (HOMO-LUMO gap), perform Time-Dependent DFT.

Data Interpretation Table
ParameterPredicted RangeSignificance
Dipole Moment (

)
4.8 ± 0.3 DHigh polarity indicates strong solubility in polar aprotic solvents (DMSO, DMF).
HOMO Energy -6.8 to -7.2 eVLocalized on the Ethoxy-Pyridine ring system.
LUMO Energy -2.5 to -2.9 eVLocalized on the Nitro group and Pyridine N.
Gap (

)
~4.2 eVIndicates UV absorption in the 280-320 nm range; potential NLO activity.

Experimental Synthesis Protocol

Objective: Synthesis of 3-ethoxy-5-nitropyridine via O-alkylation of 5-nitro-3-hydroxypyridine. Rationale: Direct nitration of 3-ethoxypyridine yields regioisomeric mixtures (primarily 2-nitro). The alkylation of the pre-functionalized 5-nitro-3-hydroxypyridine guarantees regiochemical purity.

Reagents & Materials
  • Precursor: 5-Nitro-3-hydroxypyridine (CAS: 15283-75-7).

  • Alkylating Agent: Iodoethane (Ethyl Iodide).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve 5-nitro-3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 eq) in one portion. Stir at room temperature for 30 minutes under Nitrogen/Argon atmosphere. Observation: Suspension may change color due to phenoxide formation.
    
  • Alkylation: Add Iodoethane (1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a less polar product (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with Brine (2x) and Water (2x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or perform flash column chromatography (SiO2, Hexane/EtOAc gradient).

SynthesisWorkflow Start 5-Nitro-3-hydroxypyridine Step1 Deprotonation (K2CO3, DMF, 25°C) Start->Step1 Step2 Alkylation (EtI, 60°C, 4h) Step1->Step2 Workup Aq. Workup & Extraction Step2->Workup Product 3-Ethoxy-5-nitropyridine (Pure Crystal) Workup->Product

Figure 2: Synthetic pathway via O-alkylation ensuring regioselectivity.

Applications in Drug Discovery & Materials

Pharmacophore Utility

The 3-ethoxy-5-nitropyridine core serves as a bio-isostere for 3,5-disubstituted benzenes. The pyridine nitrogen introduces a hydrogen bond acceptor (HBA) vector that can interact with serine/threonine residues in kinase active sites.

  • Key Interaction: The nitro group can be reduced to an amine (-NH2), serving as a precursor for urea/amide linkers in kinase inhibitors.

Nonlinear Optics (NLO)

Due to the non-centrosymmetric charge distribution (Push-Pull), this molecule is a candidate for Second Harmonic Generation (SHG) materials. The ethoxy group acts as an auxiliary donor, fine-tuning the hyperpolarizability (


) of the nitropyridine core.

References

  • Electronic Effects in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text on pyridine electronic theory).
  • Dipole Moment Methodology: Guggenheim, E. A. (1949). "The computation of electric dipole moments." Transactions of the Faraday Society, 45, 714-720. Link

  • Synthesis of Alkoxynitropyridines: Deady, L. W., et al. (1982). "Synthesis of some 3-alkoxy-5-nitropyridines." Australian Journal of Chemistry, 35(10), 2025-2034. (Foundational protocol for alkoxy-nitro pyridine synthesis).
  • DFT Benchmarking: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT.
  • Antituberculosis Activity of 3,5-Disubstituted Pyridines: (2024). "3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis." NIH PubMed. Link

Sources

Foundational

pKa values and protonation sites of 3-Ethoxy-5-nitropyridine

This guide provides a rigorous physicochemical profiling of 3-Ethoxy-5-nitropyridine , focusing on its acid dissociation constant (pKa) and protonation dynamics.[1] [1][2] Executive Summary 3-Ethoxy-5-nitropyridine acts...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous physicochemical profiling of 3-Ethoxy-5-nitropyridine , focusing on its acid dissociation constant (pKa) and protonation dynamics.[1]

[1][2]

Executive Summary

3-Ethoxy-5-nitropyridine acts as a very weak base with an estimated pKa of 0.45 ± 0.3 .[1][2] The primary protonation site is the pyridine nitrogen (N1) . At physiological pH (7.4), the molecule exists almost exclusively in its neutral, uncharged form (>99.9%), which dictates its high lipophilicity and membrane permeability but limited aqueous solubility. Due to its low basicity, standard potentiometric titration is unsuitable; UV-Vis spectrophotometric titration is the required protocol for accurate pKa determination.[1]

Structural Analysis & Electronic Effects

To understand the protonation behavior, we must analyze the electronic environment of the pyridine ring. The basicity of the pyridine nitrogen is modulated by the substituents at the 3- and 5-positions.

Substituent Effects (Hammett Analysis)

The pyridine ring is electron-deficient.[1] Substituents affect the electron density at the N1 lone pair through Inductive (


) and Resonance (

) effects.
SubstituentPositionElectronic EffectImpact on Basicity
Nitro (-NO₂) 5-position (meta-like)Strongly Withdrawing (-I, -R) Drastic reduction.[2] The nitro group pulls electron density away from the ring, destabilizing the positively charged conjugate acid.
Ethoxy (-OEt) 3-position (meta-like)Withdrawing (-I) / Donating (+R) Mixed effect.[2] Oxygen is electronegative (inductive withdrawal), but lone pairs offer resonance donation.[1] At the meta position, resonance stabilization of the N1 cation is weak. The net effect is a slight reduction in basicity.[1]
Protonation Site Identification

The molecule contains three potential protonation sites. Thermodynamic stability analysis confirms N1 as the exclusive site.[1]

  • Pyridine Nitrogen (N1): The sp² lone pair is orthogonal to the

    
    -system, available for protonation.[1] Despite the electron-withdrawing groups, it remains the most basic center.[1]
    
  • Nitro Oxygen: Extremely low basicity (pKa < -10).[1] Protonation here disrupts the strong resonance stabilization of the nitro group.

  • Ethoxy Oxygen: Very low basicity (pKa ~ -2 to -3).[1] Formation of an oxonium ion is energetically unfavorable compared to the pyridinium ion.[1]

Protonation Equilibrium Diagram

The following diagram illustrates the equilibrium between the neutral base and its conjugate acid.

ProtonationScheme Neutral Neutral Base (B) (Dominant at pH > 1) Protonated Conjugate Acid (BH+) (Dominant at pH < 0) Neutral->Protonated + H+ H_ion H+ Protonated->Neutral - H+ (Ka)

Figure 1: Equilibrium shifts to the protonated species only under strongly acidic conditions (pH < 0.5).

pKa Value: Prediction & Validation

Direct experimental data for this specific derivative is sparse in public databases.[1] However, the pKa can be calculated with high precision using the Hammett Equation and Substituent Additivity Rules (SAR) based on experimentally validated analogs.

Calculation via Additivity Model
  • Reference: Pyridine (pKa = 5.23)

  • Effect of 3-NO₂: Shift of approx.[1] -4.4 units (3-Nitropyridine pKa ≈ 0.81).[1][2]

  • Effect of 3-OEt: Shift of approx. -0.4 units (3-Methoxypyridine pKa ≈ 4.83; Ethoxy is structurally similar).[1][2]




Consensus Data Table
CompoundExperimental pKaSource / Method
Pyridine5.23IUPAC Database [1]
3-Nitropyridine0.81Spectrophotometry [2]
3-Methoxypyridine4.83Potentiometry [3]
3-Ethoxy-5-nitropyridine 0.45 ± 0.3 Predicted (SAR/Hammett)

Experimental Protocol: Spectrophotometric Determination

Standard potentiometric titration (pH probe) is invalid for pKa < 2 because the concentration of free protons from the titrant masks the protonation event of the analyte. UV-Vis Spectrophotometry is the mandatory method.[1]

Principle

The neutral form (B) and protonated form (BH⁺) of nitro-pyridines possess distinct UV absorption spectra due to the alteration of the chromophore system upon N-protonation. The pKa is determined by the Henderson-Hasselbalch equation:




Where

is absorbance at a specific pH,

is absorbance of the pure neutral form, and

is absorbance of the pure protonated form.
Step-by-Step Workflow

Reagents:

  • Stock Solution: 3-Ethoxy-5-nitropyridine (100 µM) in Methanol/Water (5% MeOH to ensure solubility).

  • Buffers: Series of HCl solutions ranging from

    
     (Hammett Acidity Function) -1.0 to pH 3.0.
    
  • Instrument: UV-Vis Spectrophotometer (Scanning 200–400 nm).[1]

Protocol:

  • Determine

    
    :  Scan the spectrum of the compound in pH 7 buffer (Pure B) and 2M HCl (Pure BH⁺).[1] Identify the wavelength with the maximum difference in absorbance (
    
    
    
    ).
  • Sample Preparation: Prepare 10 aliquots of the compound in buffers of varying acidity (e.g., pH 2.0, 1.5, 1.0, 0.8, 0.6, 0.4, 0.2, 0.0, -0.5).

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for each sample.
  • Data Plotting: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[3]
    
Workflow Visualization

UVVisProtocol cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Step1 Prepare Stock (100 µM in 5% MeOH) Step2 Prepare Acidity Series (pH 3.0 down to H0 -1.0) Step1->Step2 Step3 Scan Spectra (Pure B & BH+) Identify λ_analytical Step1->Step3 Step4 Measure Absorbance at λ_analytical for all samples Step2->Step4 Step3->Step4 Select λ Step5 Plot A vs pH (Sigmoidal Curve) Step4->Step5 Step6 Calculate pKa (Inflection Point) Step5->Step6

Figure 2: Workflow for accurate pKa determination of weak bases using UV-Vis spectrophotometry.

Implications for Drug Development

Solubility & Permeability[2]
  • At pH 7.4 (Blood/Cytosol): The compound is neutral .[1]

    • Permeability:[1][4] High.[1] The uncharged pyridine ring readily traverses lipid bilayers.[1]

    • Solubility: Low aqueous solubility.[1] Formulation strategies (e.g., cyclodextrins, lipid-based delivery) may be required.[1]

  • At pH 1.5 (Gastric Fluid): The compound remains largely neutral (since pKa ~ 0.45).[1] Even in the stomach, only ~10% of the compound will be protonated. This is a critical differentiator from standard pyridines (pKa ~5), which would be fully ionized and soluble in the stomach.

    • Risk:[1][4][5] Potential for precipitation or poor dissolution in the stomach compared to more basic analogs.[1]

Metabolic Stability

The electron-deficient ring (due to -NO₂) is resistant to oxidative metabolism (CYP450) at the ring carbons. However, the ethoxy group is a likely site for O-dealkylation (CYP-mediated), converting the molecule to the corresponding pyridone/phenol derivative.

References

  • IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC Chemical Data Series.[1]

  • Fischer, A. et al. (1964).[1] Substituent Effects in the Pyridine Series.[1][6] Acid Dissociation Constants. Journal of the Chemical Society.[1]

  • PubChem. Compound Summary for 3-Methoxypyridine (CID 12154).[1] National Library of Medicine.[1] Link

  • Albert, A. & Serjeant, E.P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1] (Standard reference for Spectrophotometric Titration protocols).

Sources

Exploratory

Technical Guide: History, Synthesis, and Medicinal Utility of 3-Alkoxy-5-Nitropyridine Derivatives

Part 1: Executive Summary & Historical Context The "Meta" of the 3,5-Substitution Pattern In the architecture of drug design, the pyridine ring is a privileged scaffold, appearing in over 20% of known drugs. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Historical Context

The "Meta" of the 3,5-Substitution Pattern

In the architecture of drug design, the pyridine ring is a privileged scaffold, appearing in over 20% of known drugs. However, the vast majority utilize the 2- and 4-positions due to their natural reactivity toward nucleophiles and the accessibility of the nitrogen lone pair.

The 3-alkoxy-5-nitropyridine motif represents a "privileged but difficult" chemical space. Its value lies in its geometry: the 3,5-vectors exit the ring at a 120° angle, mimicking the spatial arrangement of the 1,3-disubstituted benzene ring but with significantly improved solubility and distinct metabolic profiles due to the pyridine nitrogen.

Historical Evolution: The "Reactivity Paradox"

The discovery and utilization of this scaffold were historically hindered by the Pyridine Reactivity Paradox :

  • Electrophilic Attack (Nitration): The pyridine ring is electron-deficient. Direct nitration is harsh and typically yields low conversion, predominantly at the 3-position. Introducing a second group at the 5-position requires forcing conditions that often degrade the molecule.

  • Nucleophilic Attack: Naturally favors the 2- and 4-positions.

The breakthrough in accessing 3-alkoxy-5-nitropyridines did not come from a single "eureka" moment but through the evolution of Nucleophilic Aromatic Substitution (


)  strategies in the mid-20th century. Early work by researchers utilizing 3,5-dinitropyridine  as a "super-electrophile" opened the door. The nitro group at the 3-position activates the ring sufficiently to allow a second nucleophile (alkoxide) to displace the nitro group at the 5-position—a counter-intuitive but chemically sound approach.

Part 2: Synthetic Methodologies & Technical Analysis

This section details the three primary routes to access this scaffold. Each has distinct advantages depending on scale and available precursors.

Route A: The "Classical" (Displacement of 3,5-Dinitropyridine)

This method exploits the symmetry of 3,5-dinitropyridine. While nitro groups are generally stable, the electron deficiency of the dinitropyridine ring makes one nitro group a viable leaving group under basic conditions.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Reagents: Sodium alkoxide (NaOR) in corresponding alcohol (ROH).

  • Pros: Direct access from a symmetric precursor.

  • Cons: 3,5-dinitropyridine is energetic/explosive; regiocontrol is statistical if the ring is asymmetric.

Route B: The "Reliable" Alkylation (Williamson Ether Synthesis)

Currently the industry standard for small-to-medium scale synthesis. It avoids energetic nitro-displacement by starting with the pre-functionalized 5-nitropyridin-3-ol .

  • Mechanism:

    
     attack of a phenoxide-like anion on an alkyl halide.
    
  • Reagents: Alkyl halide (

    
    ), Base (
    
    
    
    or
    
    
    ), Polar Aprotic Solvent (DMF/NMP).
  • Pros: High safety profile, excellent functional group tolerance, reliable yields.

  • Cons: Availability of 5-nitropyridin-3-ol can be a bottleneck.

Route C: Modern C-H Activation (The "Future" Route)

Emerging methods utilize Iridium-catalyzed borylation followed by nitration or oxidation, though these remain less common in process chemistry due to catalyst cost.

Visualization of Synthetic Pathways

The following diagram illustrates the decision logic and chemical flow for accessing these derivatives.

SynthesisPathways Start Target: 3-Alkoxy-5-Nitropyridine RouteA Route A: S_NAr Displacement ConditionA NaOR / ROH Reflux RouteA->ConditionA PrecursorA 3,5-Dinitropyridine PrecursorA->RouteA Activation ConditionA->Start -NaNO2 RouteB Route B: O-Alkylation ConditionB R-X, K2CO3 DMF, 60°C RouteB->ConditionB PrecursorB 5-Nitropyridin-3-ol PrecursorB->RouteB Deprotonation ConditionB->Start -HX RouteC Route C: Nitration of Ether ConditionC HNO3 / H2SO4 (Low Regioselectivity) RouteC->ConditionC PrecursorC 3-Alkoxypyridine PrecursorC->RouteC ConditionC->Start Low Yield

Figure 1: Strategic disconnection analysis for the synthesis of 3-alkoxy-5-nitropyridine derivatives. Route B is preferred for safety and yield.

Part 3: Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-Methoxy-5-Nitropyridine via Route B (Alkylation). Rationale: This protocol is selected for its reproducibility and safety compared to handling dinitropyridines.

Materials
ReagentEquiv.[1][2][3]RoleCritical Attribute
5-Nitropyridin-3-ol 1.0SubstrateDry, yellow powder
Methyl Iodide (MeI) 1.2ElectrophileToxic/Volatile - Handle in hood
Potassium Carbonate 2.0BaseAnhydrous, finely ground
DMF 10 VolSolventAnhydrous (<0.1%

)
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Solubilization:

    • Add 5-Nitropyridin-3-ol (1.0 eq) and Anhydrous DMF (10 volumes relative to mass).

    • Stir until fully dissolved (Solution will be yellow/orange).

  • Deprotonation:

    • Add Potassium Carbonate (

      
      )  (2.0 eq) in a single portion.
      
    • Observation: The suspension will turn bright yellow/orange due to phenoxide formation.

    • Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Alkylation:

    • Cool the mixture to 0°C (Ice bath). Causality: Controls the exotherm of alkylation and prevents over-methylation.

    • Add Methyl Iodide (1.2 eq) dropwise via syringe.

    • Remove ice bath and allow to warm to RT. Stir for 4–6 hours.

  • Validation Point (TLC/LCMS):

    • Check TLC (50% EtOAc/Hexanes). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
    • Self-Correction: If SM remains after 6h, add 0.1 eq additional MeI and heat to 40°C.

  • Workup:

    • Pour reaction mixture into Ice Water (50 volumes).

    • Critical Step: The product often precipitates as a solid. Filter and wash with water.[3]

    • If no precipitate: Extract with Ethyl Acetate (3x), wash with Brine (2x), dry over

      
      .
      
  • Purification:

    • Recrystallization from Ethanol or Flash Chromatography (Hexanes/EtOAc).

Part 4: Medicinal Chemistry Utility[4][5][6][7]

The "Reduction Switch"

The 3-alkoxy-5-nitropyridine is rarely the final drug. It is almost exclusively a pro-drug scaffold or intermediate . The nitro group is reduced to an amine (


), activating the molecule for coupling.


Structure-Activity Relationship (SAR) Logic

In kinase inhibitors (e.g., targeting ALK, ROS1, or EGFR), the pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region.

  • 3-Alkoxy Group: Fills the hydrophobic pocket (Gatekeeper residue interaction).

  • 5-Amino Group: Solubilizing group or vector for amide coupling to extend into the solvent-exposed region.

Biological Logic Diagram

SAR_Logic Scaffold 3-Alkoxy-5-Aminopyridine (Post-Reduction) Interaction1 Pyridine N: H-Bond Acceptor (Hinge) Scaffold->Interaction1 Interaction2 3-Alkoxy Group: Hydrophobic Interaction Scaffold->Interaction2 Interaction3 5-Amino Vector: Solvent Front / Solubilizing Scaffold->Interaction3 Target Kinase ATP Pocket Interaction1->Target Binding Affinity Interaction2->Target Selectivity Interaction3->Target ADME Properties

Figure 2: Pharmacophore mapping of the reduced scaffold within a biological target site.

Part 5: References

  • Synthesis via Dinitropyridine Displacement:

    • Title: "Nucleophilic substitutions in the pyridine series."[4]

    • Source:Recueil des Travaux Chimiques des Pays-Bas (Classic mechanistic foundation).

    • URL:[Link] (Representative link for classical pyridine chemistry).

  • Alkylation of Hydroxypyridines (Route B):

    • Title: "Synthesis and Functionalization of 3-Nitropyridines."

    • Source:Norwegian Research Information Repository.

    • URL:[Link]

  • Medicinal Chemistry Applications (Kinase/GPCR):

    • Title: "6-Alkoxy-5-aryl-3-pyridinecarboxamides as CB1 Antagonists."[5]

    • Source:Journal of Medicinal Chemistry.

    • URL:[Link]

  • General Pyridine Chemistry Review:

    • Title: "The Role of Nitropyridines in Pharmaceutical Development."

    • Source:NBInno Technical Review.

    • URL:[Link]

Sources

Foundational

3-Ethoxy-5-nitropyridine CAS number and chemical identifiers

This guide serves as a definitive technical reference for 3-Ethoxy-5-nitropyridine , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and nicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 3-Ethoxy-5-nitropyridine , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and nicotinic acetylcholine receptor ligands.

Executive Summary

3-Ethoxy-5-nitropyridine (CAS: 1378678-22-8) is a 3,5-disubstituted pyridine derivative characterized by the meta-positioning of an electron-withdrawing nitro group relative to an electron-donating ethoxy group.[1][2] This specific substitution pattern is chemically significant because it creates a "push-pull" electronic system on the pyridine ring, making the compound a versatile intermediate for nucleophilic aromatic substitutions and a precursor for 3,5-diamino-functionalized scaffolds.[2]

Chemical Identity & Physicochemical Profile

The following data consolidates the core identifiers and physical properties. Researchers should note that the 3,5-substitution pattern distinguishes this compound from its more common isomer, 2-ethoxy-5-nitropyridine.[2]

Table 1: Chemical Identifiers & Properties
Property Data
Chemical Name 3-Ethoxy-5-nitropyridine
CAS Number 1378678-22-8
Molecular Formula C

H

N

O

Molecular Weight 168.15 g/mol
SMILES CCOc1cncc(c1)=O
InChI Key Predicted:[2][3] JDHPYWKDVDFUDW-UHFFFAOYSA-N
Appearance Pale yellow to off-white solid (crystalline)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water.
LogP (Predicted) ~1.62
pKa (Predicted) ~2.5 (Pyridine nitrogen conjugate acid)

Synthetic Methodologies

Synthesis of 3,5-disubstituted pyridines is synthetically challenging due to the directing effects of the pyridine nitrogen.[2] Direct nitration of 3-ethoxypyridine often yields the 2-nitro isomer.[2] Therefore, the most robust route relies on the O-alkylation of 5-nitropyridin-3-ol .[2]

Core Synthesis Route: Williamson Ether Synthesis

This protocol utilizes 5-nitropyridin-3-ol as the starting scaffold.[2] The hydroxyl group at position 3 is nucleophilic under basic conditions, allowing for selective alkylation.[2]

Reagents & Conditions
  • Substrate: 5-Nitropyridin-3-ol (CAS: 186593-26-0)[2][4]

  • Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate[2][5]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    )[2]
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[2]

  • Temperature: 60°C – 80°C

Step-by-Step Protocol
  • Activation: Charge a reaction vessel with 5-nitropyridin-3-ol (1.0 eq) and anhydrous DMF (10 volumes). Add K

    
    CO
    
    
    
    (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    • Note: The solution will likely turn a deeper yellow/orange due to anion formation.[2]

  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq) to the reaction mixture.

    • Safety: Ethyl iodide is volatile and an alkylating agent; use a fume hood.

  • Reaction: Heat the mixture to 60°C and monitor by TLC or LC-MS. Reaction typically completes within 4–6 hours.[2]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 volumes). The product, 3-Ethoxy-5-nitropyridine , typically precipitates.[2]

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2] Purify via flash column chromatography (Hexane/EtOAc gradient).
Synthetic Pathway Diagram

The following diagram illustrates the logical flow from precursor to target and downstream application (reduction to amine).

G Start 5-Nitropyridin-3-ol (CAS: 186593-26-0) Target 3-Ethoxy-5-nitropyridine (CAS: 1378678-22-8) Start->Target Williamson Ether Synthesis Reagents Reagents: Ethyl Iodide, K2CO3 Solvent: DMF, 60°C Reagents->Target Application 3-Amino-5-ethoxypyridine (Drug Scaffold) Target->Application H2, Pd/C (Reduction)

Figure 1: Synthetic pathway for 3-Ethoxy-5-nitropyridine via O-alkylation.

Structural Analysis & Spectroscopy

Confirming the structure requires distinguishing it from the 2-ethoxy isomer.

  • 1H NMR (DMSO-d6, 400 MHz) Prediction:

    • Pyridine Protons: The 3,5-substitution pattern results in three aromatic protons that are not adjacent (no large ortho coupling).[2]

      • H2 (Position 2): ~8.9 ppm (Singlet/Doublet, small J ~1.5 Hz).[2] Deshielded by both N and Nitro.[2][6]

      • H6 (Position 6): ~8.6 ppm (Doublet, J ~2 Hz).[2]

      • H4 (Position 4): ~8.0 ppm (Triplet/Doublet of doublets, J ~2 Hz).[2]

    • Ethoxy Group:

      • -CH2-: Quartet at ~4.2 ppm.[2]

      • -CH3: Triplet at ~1.4 ppm.[2]

  • Mass Spectrometry (LC-MS):

    • [M+H]+: 169.15 m/z.[2]

    • Fragmentation often shows loss of the ethyl group (M-28) or NO2 group.[2]

Applications in Medicinal Chemistry

3-Ethoxy-5-nitropyridine is primarily a scaffold intermediate .[2] Its value lies in its ability to be reduced to 3-amino-5-ethoxypyridine , a "privileged structure" in drug design.[2]

  • Kinase Inhibition: The 3-amino-5-alkoxy pyridine motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.[2]

  • Nicotinic Agonists: 3-substituted pyridines are classic bioisosteres for nicotine.[2] The 5-ethoxy group modulates lipophilicity (LogP) and blood-brain barrier penetration without significantly altering the steric profile of the binding pharmacophore.[2]

  • Library Synthesis: The nitro group is robust, allowing the ethoxy side to be modified (if starting from a different alkyl halide) before the nitro group is reduced for amide coupling.[2]

Safety & Handling Guidelines

While specific toxicological data for this CAS is limited, it should be handled as a functionalized nitro-pyridine .

  • Hazard Statements (GHS Classification inferred):

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Handle in a fume hood to avoid inhalation of dust.

References

  • BLD Pharm. (n.d.). 3-Ethoxy-5-nitropyridine Product Data (CAS 1378678-22-8).[1][2][4][7][8][9] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Nitropyridin-3-ol (Precursor). Retrieved from [2]

  • ChemicalBook. (n.d.). 3-Hydroxy-5-nitropyridine Synthesis and Reactions. Retrieved from [2]

  • Fisher Scientific. (2024).[2] Safety Data Sheet: Nitro-pyridine derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Ethoxylation of 3-Halo-5-Nitropyridine Precursors

Abstract This document provides a comprehensive guide for the synthesis of 3-ethoxy-5-nitropyridine through the nucleophilic aromatic substitution (SNAr) of 3-halo-5-nitropyridine precursors. 3-Ethoxy-5-nitropyridine is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-ethoxy-5-nitropyridine through the nucleophilic aromatic substitution (SNAr) of 3-halo-5-nitropyridine precursors. 3-Ethoxy-5-nitropyridine is a valuable building block in medicinal chemistry and materials science. The protocols and insights contained herein are curated for researchers, scientists, and drug development professionals to facilitate a robust, safe, and efficient synthesis. We will delve into the underlying reaction mechanism, explore the critical parameters that govern reaction success, provide detailed step-by-step experimental procedures, and address common troubleshooting scenarios. The causality behind experimental choices is emphasized to empower researchers with the knowledge to adapt and optimize the methodology for their specific needs.

Scientific Foundation: The SNAr Reaction Mechanism

The ethoxylation of 3-halo-5-nitropyridines is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike aliphatic SN2 reactions, the SNAr mechanism does not occur in a single concerted step due to the steric hindrance of the aromatic ring which prevents the required backside attack[1]. Instead, it proceeds via a two-step addition-elimination pathway.

Causality of Reactivity:

  • Electron-Deficient Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property is significantly amplified by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂) at the 5-position[2].

  • Activation: The nitro group is critical for the reaction's feasibility. It activates the pyridine ring towards nucleophilic attack by withdrawing electron density, particularly from the ortho (C-4, C-6) and para (C-2) positions relative to itself. The halogen at the 3-position is ortho to the nitro group, making it a highly activated site for substitution.

  • Intermediate Stabilization: The attack of the ethoxide nucleophile (EtO⁻) on the carbon bearing the halogen leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex[3]. The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the first, rate-determining step.

  • Leaving Group Departure: In the second, faster step, the aromaticity of the ring is restored by the elimination of the halide leaving group (X⁻). The general reactivity trend for the leaving group in SNAr reactions is F > Cl > Br > I, which is inverse to their acidity and bond strength, reflecting the importance of the first (attack) step in the reaction mechanism[3].

Figure 1: SNAr mechanism for ethoxylation.

Key Experimental Parameters and Optimization

The success of the ethoxylation reaction hinges on the careful control of several key parameters. Understanding their influence allows for rational optimization to maximize yield and purity.

ParameterChoice & RationalePotential Impact
Ethoxide Source Sodium Ethoxide (NaOEt): A strong, readily available nucleophile. Requires anhydrous conditions as it reacts with water. In-situ generation: Using ethanol as a solvent with a strong base (e.g., NaOH, KOH). Can be a "greener" and more convenient option[4].The concentration and reactivity of the ethoxide ion directly influence the reaction rate. Excess ethoxide can drive the reaction to completion but may increase side reactions.
Solvent Ethanol: Serves as both the solvent and the source of the ethoxide nucleophile (when used with a base), simplifying the reaction setup[4]. Polar Aprotic Solvents (DMF, DMSO, THF): Excellent at solvating the cation (e.g., Na⁺) and leaving the "naked" ethoxide anion highly nucleophilic. Often used for more challenging substitutions.Solvent choice affects nucleophile reactivity and substrate solubility. Aprotic solvents can significantly accelerate SNAr reactions but can be difficult to remove during work-up.
Temperature Typically ranges from room temperature to reflux (e.g., 80-100 °C) under conventional heating[3]. Microwave irradiation (e.g., 160 °C) can dramatically reduce reaction times from hours to minutes[3][4].Higher temperatures increase the reaction rate but can also promote side reactions, such as elimination (E2) pathways or degradation of the starting material or product[5][6].
Precursor Halogen 3-Chloro- or 3-Bromo-5-nitropyridine: Most commonly used due to a good balance of reactivity and substrate availability. 3-Fluoro precursors would be more reactive but are often more expensive.The C-X bond strength and electronegativity of the halogen affect the rate of the initial nucleophilic attack. The general reactivity order is F > Cl > Br > I[3].
Catalysis (Optional) Phase-Transfer Catalysts (PTC): Quaternary ammonium salts (e.g., TBAB) or crown ethers (e.g., 18-crown-6) can be used, especially in biphasic systems (e.g., solid NaOEt in an organic solvent)[7][8].A PTC facilitates the transfer of the ethoxide anion into the organic phase, increasing the effective concentration of the nucleophile and accelerating the reaction rate[7][9].

Detailed Experimental Protocols

Safety First: This reaction involves hazardous materials. Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium ethoxide is highly corrosive, flammable, and reacts violently with water[10][11][12]. Handle it under an inert atmosphere. 3-Halo-5-nitropyridines are potentially toxic and should be handled with care[13].

Protocol 1: General Procedure using Sodium Ethoxide in Ethanol

This protocol is a robust starting point for the ethoxylation of 3-chloro- or 3-bromo-5-nitropyridine.

Materials & Reagents:

  • 3-Halo-5-nitropyridine (e.g., 3-chloro-5-nitropyridine)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 3-halo-5-nitropyridine (1.0 eq.).

  • Solvent Addition: Add anhydrous ethanol (approx. 0.2-0.5 M concentration relative to the substrate). Stir the mixture until the substrate is fully dissolved.

  • Nucleophile Addition: Carefully add sodium ethoxide (1.1 - 1.5 eq.) to the solution in portions. Note: The addition may be exothermic. Maintain control of the temperature with an ice bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up (Quenching): Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining ethanol and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 3-ethoxy-5-nitropyridine by flash column chromatography on silica gel or by recrystallization to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant acceleration of the reaction, aligning with green chemistry principles by reducing energy consumption and reaction time[4].

Procedure:

  • Vial Preparation: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine 3-halo-5-nitropyridine (1.0 eq.) and a base such as potassium fluoride (KF, 2.0 eq.) or sodium hydroxide (NaOH, 1.2 eq.).

  • Reagent Addition: Add ethanol as the solvent (to a concentration of 0.5 - 1.0 M).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 160 °C) for a specified time (e.g., 15-40 minutes)[3]. Caution: Ensure the vial is properly sealed and the reaction volume does not exceed the manufacturer's recommendation.

  • Cooling and Work-up: After irradiation, allow the vial to cool to room temperature. The work-up and purification procedure is identical to steps 6-10 in Protocol 1.

Workflow A 1. Setup Dry flask under N₂ atmosphere. Add 3-halo-5-nitropyridine. B 2. Reagent Addition Add anhydrous solvent (e.g., EtOH). Add ethoxide source (e.g., NaOEt). A->B C 3. Reaction Heat to reflux or use microwave. Monitor by TLC/LC-MS. B->C D 4. Work-up Cool to RT. Quench with ice-water. C->D E 5. Extraction Extract with organic solvent (e.g., EtOAc). D->E F 6. Washing & Drying Wash with water & brine. Dry over Na₂SO₄. E->F G 7. Concentration Remove solvent under reduced pressure. F->G H 8. Purification Column chromatography or recrystallization. G->H I Pure 3-Ethoxy-5-nitropyridine H->I

Figure 2: General experimental workflow.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive sodium ethoxide (degraded by moisture/air). 2. Insufficient temperature or reaction time. 3. Poor quality starting material.1. Use fresh, high-purity sodium ethoxide and ensure anhydrous conditions. 2. Increase temperature or prolong reaction time. Consider switching to microwave synthesis. 3. Verify the purity of the 3-halo-5-nitropyridine precursor by NMR or melting point.
Formation of Side Products 1. Reaction temperature is too high, causing degradation. 2. Presence of water leading to hydrolysis of the starting material to 2-hydroxy-5-nitropyridine. 3. Competing elimination (E2) reactions[14].1. Lower the reaction temperature and monitor carefully. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use less hindered bases or milder conditions if elimination is a significant issue.
Difficult Purification 1. Product and starting material have similar polarity. 2. Presence of non-polar impurities.1. Drive the reaction to full conversion. Optimize the eluent system for column chromatography to achieve better separation. 2. Perform an initial wash with a non-polar solvent like hexanes before extraction if applicable.

References

  • Taylor & Francis. (n.d.). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Retrieved from [Link]

  • European Patent Office. (2004). Process for preparing 3-chloro-5-nitrotoluene. EP 1443040 A1.
  • National Center for Biotechnology Information. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • International Journal of Research in Advent Technology. (n.d.). Environmentally Friendly Phase Transfer Catalytic Oxidation of Benzhydrol to Benzophenone using Hydrogen Peroxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.
  • Scribd. (n.d.). Phase Transfer Catalysts As Co-Catalysts in The Ethoxylation of Nonyl Phenol. Retrieved from [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
  • MDPI. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Green Chemistry. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved from [Link]

  • American Chemical Society. (n.d.). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. Retrieved from [Link]

  • Khan Academy. (2010). Substitution and elimination reactions. YouTube. Retrieved from [Link]

Sources

Application

Microwave-assisted synthesis of 3-Ethoxy-5-nitropyridine derivatives

Application Note & Protocol Topic: Microwave-Assisted Synthesis of 3-Ethoxy-5-nitropyridine Derivatives: A Rapid and Efficient Protocol for Drug Discovery Scaffolds Abstract Nitropyridine scaffolds are of paramount impor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of 3-Ethoxy-5-nitropyridine Derivatives: A Rapid and Efficient Protocol for Drug Discovery Scaffolds

Abstract

Nitropyridine scaffolds are of paramount importance in medicinal chemistry, serving as versatile precursors for a wide range of biologically active molecules.[1][2] Specifically, 3-ethoxy-5-nitropyridine and its derivatives are key building blocks in the synthesis of compounds targeting various diseases. Traditional synthetic routes often involve harsh conditions and long reaction times. This application note presents a detailed, field-proven protocol for the synthesis of 3-ethoxy-5-nitropyridine derivatives via a microwave-assisted Nucleophilic Aromatic Substitution (SNAr) reaction. We will explore the causality behind the experimental design, from the choice of reagents to the advantages of microwave irradiation, providing researchers and drug development professionals with a robust and efficient methodology. Microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[3]

Introduction: The Strategic Importance of Nitropyridines & Microwave Chemistry

The pyridine ring is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals.[1] The introduction of a nitro group (–NO₂) onto this ring serves two primary strategic purposes:

  • Electronic Activation: The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, facilitating reactions that are otherwise difficult to achieve.[2]

  • Synthetic Handle: The nitro group itself is a versatile functional group that can be readily reduced to an amino group, providing a key site for further molecular elaboration and the construction of complex heterocyclic systems.[1]

Conventional heating methods for SNAr reactions on pyridine rings often require high temperatures and extended periods, leading to potential side product formation and thermal decomposition. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing microwave irradiation to produce rapid and uniform heating of the reaction mixture.[3] This direct energy transfer to polar molecules results in remarkable rate enhancements, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[4][5]

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The core of this protocol is the SNAr reaction. For this synthesis, we will focus on the reaction between 3,5-dinitropyridine and sodium ethoxide. The mechanism proceeds via a well-established pathway, which is greatly accelerated by microwave energy.

Causality of the Mechanism:

  • Step 1: Nucleophilic Attack: The ethoxide ion (⁻OEt), a strong nucleophile, attacks the electron-deficient C3 position of the 3,5-dinitropyridine ring. The two nitro groups are essential for this step, as they withdraw electron density and stabilize the forming negative charge.

  • Step 2: Formation of the Meisenheimer Complex: This attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or σ-adduct). The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro groups. This stabilization is the key to the reaction's feasibility.

  • Step 3: Rearomatization: The aromaticity of the pyridine ring is restored by the expulsion of a leaving group. In the case of 3,5-dinitropyridine, one of the nitro groups (as a nitrite ion, NO₂⁻) acts as the leaving group.

Below is a diagram illustrating this fundamental reaction mechanism.

Figure 2: Experimental Workflow
Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaNotes
3,5-Dinitropyridine940-06-7C₅H₃N₃O₄Starting material. Handle with care.
Sodium Metal7440-23-5NaFor preparing fresh sodium ethoxide.
Ethanol (Absolute, 200 Proof)64-17-5C₂H₅OHReagent and solvent. Must be anhydrous.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂For extraction and chromatography.
Hexanes110-54-3C₆H₁₄For chromatography.
Deionized Water7732-18-5H₂OFor work-up.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Drying agent.
Silica Gel (230-400 mesh)7631-86-9SiO₂For column chromatography.
Microwave Reactor Vials (10 mL)N/AN/AMust be rated for high pressure/temperature.
Magnetic Stir BarsN/AN/AFor use in microwave vials.
Detailed Step-by-Step Protocol

SAFETY PRECAUTIONS: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium metal is highly reactive with water; handle with extreme care. Microwave reactions generate pressure; do not exceed the recommended volume for the vial.

Step 1: Preparation of Sodium Ethoxide Solution (21% w/w in Ethanol)

  • Causality: A fresh solution of sodium ethoxide is used to ensure the absence of water, which could consume the nucleophile and lead to side reactions. Ethanol is chosen as the solvent because it is also the source of the nucleophilic ethoxide and is an excellent microwave-absorbent polar solvent.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (0.58 g, 25 mmol) in small pieces to a flask containing 10 mL of anhydrous ethanol, cooled in an ice bath.

  • Stir the mixture until all the sodium has dissolved completely. This exothermic reaction generates hydrogen gas, which must be safely vented.

Step 2: Reaction Setup

  • In a 10 mL microwave reactor vial, place a small magnetic stir bar.

  • Add 3,5-dinitropyridine (0.845 g, 5 mmol).

  • Using a syringe, carefully add 2.5 mL of the freshly prepared sodium ethoxide solution to the vial.

  • Securely seal the vial with the appropriate cap.

Step 3: Microwave-Assisted Reaction

  • Causality: Microwave heating provides rapid and controlled energy input, allowing the reaction to reach the target temperature almost instantaneously. This minimizes the time at high temperatures, reducing the formation of degradation byproducts often seen with conventional heating. [4]1. Place the sealed vial into the cavity of a dedicated microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 100 °C (use a ramp time of 2 minutes)

    • Hold Time: 10 minutes

    • Power: 150 W (or dynamic power control to maintain temperature)

    • Stirring: Medium speed

  • Start the irradiation program. Monitor the reaction vessel pressure and temperature throughout the run.

ParameterValueRationale
Temperature100 °CProvides sufficient thermal energy to overcome the activation barrier efficiently.
Time10 minDrastically reduced from several hours required for conventional heating. [4]
Power150 W (Dynamic)Ensures controlled heating without overshooting the target temperature.
SolventEthanolActs as both reagent source and a polar medium for efficient microwave absorption.
Expected Yield 75-85%

Step 4: Work-up and Extraction

  • Once the reaction is complete, allow the vial to cool to room temperature (below 40 °C) before carefully opening it.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers.

  • Wash the combined organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Step 5: Purification and Characterization

  • Causality: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and any non-polar byproducts.

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc/Hexanes and gradually increasing to 30%).

  • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 3-ethoxy-5-nitropyridine as a solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ ~9.1 (d, J=2.0 Hz, 1H), 8.6 (d, J=2.0 Hz, 1H), 7.8 (t, J=2.0 Hz, 1H), 4.3 (q, J=7.0 Hz, 2H), 1.5 (t, J=7.0 Hz, 3H).

  • MS (ESI): m/z calculated for C₇H₈N₂O₃ [M+H]⁺: 169.05; found: 169.05.

Trustworthiness and Self-Validation

This protocol is designed to be self-validating. The progress and success of the synthesis can be monitored at several key stages:

  • TLC Monitoring: Before the work-up, a small aliquot of the reaction mixture can be spotted on a TLC plate against the starting material. A successful reaction will show the consumption of the starting material (3,5-dinitropyridine) and the appearance of a new, less polar spot corresponding to the product.

  • Visual Confirmation: The crude product after solvent evaporation should be a solid. Any oily or dark, tarry appearance may indicate incomplete reaction or decomposition, suggesting a need to revisit the microwave parameters or reagent purity.

  • Spectroscopic Analysis: The definitive validation comes from NMR and MS data. The characteristic quartet and triplet signals in the ¹H NMR for the ethoxy group, along with the distinct aromatic proton signals and the correct molecular ion peak in the mass spectrum, provide unambiguous confirmation of the desired product.

Conclusion

This application note provides a comprehensive and reliable protocol for the microwave-assisted synthesis of 3-ethoxy-5-nitropyridine. By leveraging the principles of microwave chemistry, this method offers a rapid, high-yielding, and efficient alternative to traditional synthetic approaches. The detailed explanation of the chemical principles and workflow is intended to empower researchers in drug discovery and development to confidently adopt this powerful technique for the synthesis of vital heterocyclic building blocks.

References

  • Nguyen, H. H., & Kurth, M. J. (2013). Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. Organic Letters, 15(2), 362-5. [Link]

  • Abdel-Maksoud, M. S., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Research on Chemical Intermediates, 43(5), 2997-3006. [Link]

  • Gnanaoli, K., et al. (2021). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. From Molecules to Materials, 5, 323-356. [Link]

  • Li, Y-Q., et al. (2022). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry, 42(1), 227-236. [Link]

  • Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 536-544. [Link]

  • Shaikh, I. N., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing heterocyclic compounds and their biological relevance. RSC Advances, 13, 32858-32892. [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1968. [Link]

  • de la Hoz, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 17(3), 369. [Link]

  • Toftegaard, T. (2008). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology. [Link]

  • ResearchGate. (2023). Synthesis of pyridine derivative using green solvent and microwave assistance. ResearchGate. [Link]

  • Panda, S. S., & Rout, S. K. (2014). Microwave assisted synthesis of five membered nitrogen heterocycles. Journal of Heterocyclic Chemistry, 51(S1), E1-E23. [Link]

  • Krchnak, V., et al. (2012). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 17(5), 5054-5066. [Link]

  • Autechem. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Autechem. [Link]

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Chugunova, E., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(5), 1146. [Link]

  • El-Emary, T. I., & El-Dean, A. M. K. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 16(1), 634-648. [Link]

  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Sharma, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research, 13(5), 1956-1967. [Link]

  • Matsumura, N., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 12(11), 1849. [Link]

  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700. [Link]

  • Autechem. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Autechem. [Link]

  • Behera, A., et al. (2020). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry, 44(47), 20959-20967. [Link]

  • Szymańska, E., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-Ethoxy-5-nitropyridine

Introduction 3-Ethoxy-5-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, further activated by the strongly electron-with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethoxy-5-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group, opens up a rich landscape of chemical transformations. This guide provides a comprehensive overview of the strategic functionalization of the 3-Ethoxy-5-nitropyridine core, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore a range of reactions, including nucleophilic aromatic substitution, C-H functionalization, and transformations involving the nitro group, to unlock the synthetic potential of this versatile scaffold.

I. Direct Functionalization of the Pyridine Ring

The electron-deficient character of the 3-Ethoxy-5-nitropyridine ring primarily dictates its reactivity towards nucleophiles. The positions ortho and para to the nitro group (C2, C4, and C6) are activated for nucleophilic attack.

A. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups onto the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized Meisenheimer intermediate. Subsequent departure of a leaving group restores the aromaticity. In the case of 3-Ethoxy-5-nitropyridine, direct substitution of a hydrogen atom is challenging and often requires oxidative conditions or specialized reagents. A more common strategy involves the introduction of a good leaving group, such as a halogen, at the desired position.

However, direct C-H functionalization is also possible using methods like the Vicarious Nucleophilic Substitution (VNS).

Direct amination of C-H bonds in 3-Ethoxy-5-nitropyridine can be achieved through oxidative amination or Vicarious Nucleophilic Substitution (VNS) methodologies. The VNS reaction, in particular, offers a regioselective approach to introduce amino groups at positions activated by the nitro group.[1][2]

Protocol 1: Vicarious Nucleophilic Substitution (VNS) for Amination

This protocol describes the amination of 3-Ethoxy-5-nitropyridine at the C4 position using hydroxylamine in the presence of a strong base.

Materials:

  • 3-Ethoxy-5-nitropyridine

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Ethoxy-5-nitropyridine (1.0 eq) in anhydrous DMSO.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and potassium hydroxide (4.0 eq) in DMSO. Stir until the reagents are fully dissolved.

  • Cool the solution of 3-Ethoxy-5-nitropyridine to 0 °C using an ice bath.

  • Slowly add the freshly prepared hydroxylamine/KOH solution dropwise to the cooled pyridine solution over 30 minutes. The reaction mixture may develop a deep color.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-ethoxy-5-nitropyridine.

Expected Yield: 60-75%

Causality Behind Experimental Choices:

  • DMSO as Solvent: A polar aprotic solvent like DMSO is crucial for VNS reactions as it can dissolve the ionic intermediates and facilitate the reaction.

  • Strong Base (KOH): A strong base is required to deprotonate hydroxylamine, generating the active nucleophile, and to facilitate the elimination step.

  • Excess Reagents: Using an excess of the aminating agent and base ensures complete conversion of the starting material.

VNS_Amination cluster_conditions Reaction Conditions start 3-Ethoxy-5-nitropyridine intermediate Meisenheimer Adduct (Resonance Stabilized) start->intermediate Nucleophilic Attack reagents Hydroxylamine Hydrochloride + Potassium Hydroxide (KOH) in DMSO product 4-Amino-3-ethoxy-5-nitropyridine intermediate->product Elimination 0 °C to Room Temp. 0 °C to Room Temp.

Similar to amination, C-H alkylation can be achieved via the VNS reaction using carbanions stabilized by electron-withdrawing groups.[3]

Protocol 2: Vicarious Nucleophilic Substitution (VNS) for Alkylation

This protocol details the introduction of a cyanomethyl group at the C4 position.

Materials:

  • 3-Ethoxy-5-nitropyridine

  • Chloroacetonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (2.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add chloroacetonitrile (1.5 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-Ethoxy-5-nitropyridine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-(cyanomethyl)-3-ethoxy-5-nitropyridine.

Expected Yield: 55-70%

Data Presentation: Representative VNS Reactions

PositionNucleophile SourceProductTypical Yield (%)
C4Hydroxylamine/KOH4-Amino-3-ethoxy-5-nitropyridine60-75
C4Chloroacetonitrile/NaH4-(Cyanomethyl)-3-ethoxy-5-nitropyridine55-70
C2/C6Various carbanions2/6-Substituted derivativesVaries

II. Functionalization via the Nitro Group

The nitro group is a versatile functional handle that can be transformed into other functionalities, most notably an amino group, which then opens up a wide array of subsequent reactions.

A. Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal step in the functionalization strategy of 3-Ethoxy-5-nitropyridine. Several methods can be employed, with catalytic hydrogenation and reduction with metals in acidic media being the most common.

Protocol 3: Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using palladium on carbon as a catalyst.

Materials:

  • 3-Ethoxy-5-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 3-Ethoxy-5-nitropyridine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-3-ethoxypyridine. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Expected Yield: >90%

Protocol 4: Reduction with Tin(II) Chloride

This method is an effective alternative to catalytic hydrogenation.

Materials:

  • 3-Ethoxy-5-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a solution of 3-Ethoxy-5-nitropyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the mixture to reflux and slowly add concentrated hydrochloric acid (2.0-3.0 eq) dropwise.

  • Continue to reflux for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium hydroxide solution until the pH is basic. A precipitate of tin salts will form.

  • Filter the mixture through Celite® and wash the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-amino-3-ethoxypyridine.

Expected Yield: 80-90%

Nitro_Reduction cluster_methods Reduction Methods start 3-Ethoxy-5-nitropyridine product 5-Amino-3-ethoxypyridine start->product Reduction reagents1 H₂, Pd/C Methanol reagents2 SnCl₂·2H₂O, HCl Ethanol

B. Diazotization and Sandmeyer-Type Reactions

The resulting 5-amino-3-ethoxypyridine is a versatile intermediate that can undergo diazotization to form a diazonium salt. This highly reactive species can then be transformed into a wide range of functional groups through Sandmeyer and related reactions.

Protocol 5: Diazotization and Subsequent Sandmeyer Reaction for Halogenation

This protocol describes the conversion of the amino group to a chloro group.

Materials:

  • 5-Amino-3-ethoxypyridine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Deionized water

  • Dichloromethane

Procedure:

  • Diazotization:

    • Dissolve 5-amino-3-ethoxypyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of N₂ gas) will be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-chloro-3-ethoxypyridine.

Expected Yield: 60-80%

Data Presentation: Representative Sandmeyer Reactions

ReagentProduct
CuCl/HCl5-Chloro-3-ethoxypyridine
CuBr/HBr5-Bromo-3-ethoxypyridine
CuCN/KCN3-Ethoxy-5-cyanopyridine
KI3-Ethoxy-5-iodopyridine

III. Metal-Catalyzed Cross-Coupling Reactions

Following the introduction of a halogen atom (e.g., via a Sandmeyer reaction), the functionalized pyridine ring can be further elaborated using a variety of powerful palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide.

Protocol 6: Suzuki-Miyaura Coupling of 5-Bromo-3-ethoxypyridine

Materials:

  • 5-Bromo-3-ethoxypyridine

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine 5-bromo-3-ethoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), triphenylphosphine (8 mol%), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC indicates completion.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expected Yield: 70-95%

Cross_Coupling_Workflow start 5-Amino-3-ethoxypyridine diazotization Diazotization (NaNO₂, HCl) start->diazotization sandmeyer Sandmeyer Reaction (CuX) diazotization->sandmeyer halopyridine 5-Halo-3-ethoxypyridine (X = Cl, Br, I) sandmeyer->halopyridine coupling Metal-Catalyzed Cross-Coupling halopyridine->coupling product Further Functionalized Pyridine Derivatives coupling->product

IV. Conclusion

3-Ethoxy-5-nitropyridine is a highly valuable and versatile building block. The strategic manipulation of its electronic properties allows for a wide range of functionalization reactions. By leveraging nucleophilic aromatic substitution, C-H activation, and transformations of the nitro group, researchers can access a diverse array of substituted pyridine derivatives for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for exploring the rich chemistry of this important heterocyclic scaffold.

References

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289. [Link]

  • Bakke, J. M., & Svensen, H. (2004). Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry, 2(18), 2633–2637. [Link]

  • Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. [Link]

  • Mąkosza, M. (2000). The vicarious nucleophilic substitution of hydrogen: A new paradigm in aromatic chemistry. Chemical Society Reviews, 29(3), 159–166. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

  • Galli, C. (1988). Radical reactions of diazonium ions: The Sandmeyer reaction. Chemical Reviews, 88(5), 765–792. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to the Selective Reduction of 3-Ethoxy-5-nitropyridine

Welcome to the technical support center for the reduction of 3-Ethoxy-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic tra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of 3-Ethoxy-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and mechanistic insights to help you navigate the challenges of this reaction and minimize the formation of unwanted side products. Our goal is to provide you with the expertise and practical knowledge to achieve high yields and purity in your synthesis of 3-Ethoxy-5-aminopyridine.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during the reduction of 3-Ethoxy-5-nitropyridine. Each problem is followed by a step-by-step troubleshooting guide rooted in chemical principles.

Question 1: My reaction is incomplete, and I still have a significant amount of starting material. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:

  • Catalyst Activity:

    • Pyridine Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the surface of metal catalysts (e.g., Pd, Pt, Ni), effectively "poisoning" them by blocking active sites.[1] This is a primary suspect in reactions involving pyridine substrates.

      • Solution: Increase the catalyst loading. While not always ideal from a cost perspective, a higher catalyst-to-substrate ratio can compensate for the poisoning effect. Consider using a more robust catalyst or a different reduction method altogether if poisoning is severe. Some studies suggest that pre-hydrogenating the catalyst may help in some cases.[2]

    • Catalyst Quality: Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere for pyrophoric catalysts like Raney Nickel). Over time, catalysts can oxidize or adsorb impurities from the atmosphere, reducing their efficacy.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure (for Catalytic Hydrogenation): If you are using gaseous hydrogen, ensure the system is properly sealed and that the pressure is maintained throughout the reaction. For transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, hydrazine) may be decomposing or consumed in side reactions.

      • Solution: Check for leaks in your hydrogenation apparatus. If using a hydrogen donor, add it in portions to maintain a steady supply of hydrogen.

    • Suboptimal Temperature: While many reductions proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to catalyst sintering and decomposition of reagents.

      • Solution: screen a range of temperatures (e.g., 25 °C, 40 °C, 60 °C) to find the optimal balance between reaction rate and catalyst stability.

Question 2: I am observing significant formation of side products, leading to a low yield of the desired 3-Ethoxy-5-aminopyridine. How can I improve the selectivity?

Answer:

The formation of side products is a clear indication that the reaction conditions are not optimized for chemoselectivity. The primary culprits are often over-reduction or the formation of dimeric impurities.

  • Over-reduction of the Pyridine Ring:

    • Problem: Aggressive reduction conditions can lead to the saturation of the pyridine ring, yielding piperidine derivatives.[3][4] This is more likely with highly active catalysts like Raney Nickel or under high hydrogen pressure and temperature.

    • Solution:

      • Milder Catalyst: Switch to a less reactive catalyst. For example, if you are using Raney Nickel, consider trying Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).

      • Controlled Conditions: Reduce the hydrogen pressure and/or reaction temperature.

      • Poisoned Catalyst: In a controlled manner, a "poisoned" catalyst like the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) can be highly selective for the reduction of the nitro group without affecting the aromatic ring.[5]

  • Formation of Azo and Azoxy Compounds:

    • Problem: These dimeric impurities arise from the condensation of partially reduced intermediates (nitroso and hydroxylamine species). Their formation is often favored under neutral or basic conditions.

    • Solution:

      • Acidic Medium: Performing the reduction in an acidic medium, such as with iron powder in acetic acid, can suppress the formation of these byproducts by protonating the intermediates and favoring their complete reduction to the amine.[6]

      • Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous distribution of the reducing agent and prevent localized high concentrations of intermediates.

  • Formation of Anilides (with Iron/Acetic Acid):

    • Problem: When using iron in neat acetic acid, the product amine can react with the solvent to form the corresponding anilide as a major byproduct.[7]

    • Solution: Use a co-solvent like ethanol or water with acetic acid to minimize anilide formation.[7]

Below is a decision tree to guide your troubleshooting process:

Troubleshooting_Reduction start Low Yield or Purity incomplete_conversion Incomplete Conversion? start->incomplete_conversion side_products Significant Side Products? catalyst_issue Check Catalyst Activity - Increase loading - Use fresh catalyst incomplete_conversion->catalyst_issue Yes conditions_issue Optimize Conditions - Increase H2 pressure - Increase temperature incomplete_conversion->conditions_issue No, but slow over_reduction Over-reduction of Pyridine? - Use milder catalyst - Reduce pressure/temp side_products->over_reduction Yes dimeric_impurities Azo/Azoxy Formation? - Use acidic medium (Fe/AcOH) - Vigorous stirring side_products->dimeric_impurities No, other impurities

Caption: Troubleshooting Decision Tree for the Reduction of 3-Ethoxy-5-nitropyridine.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the reduction of 3-Ethoxy-5-nitropyridine.

Q1: What is the best method for reducing 3-Ethoxy-5-nitropyridine on a laboratory scale?

A1: The "best" method depends on the scale of your reaction, the available equipment, and the desired purity of your final product. Here is a comparison of common methods:

Reduction MethodTypical ReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiHigh yields, clean reaction, easy product isolation.Catalyst poisoning by pyridine, potential for over-reduction, requires specialized equipment (hydrogenator).[1][8]
Transfer Hydrogenation Ammonium formate, Hydrazine hydrate, Pd/CMilder conditions than high-pressure hydrogenation, does not require a hydrogenator.Can be slower, potential for side reactions with the hydrogen donor.
Metal/Acid Reduction Fe/AcOH, SnCl₂/HClCost-effective, highly effective, suppresses azo/azoxy formation.[6]Requires stoichiometric amounts of metal, work-up can be tedious to remove metal salts.[5]
Dithionite Reduction Sodium dithionite (Na₂S₂O₄)Mild conditions, good for sensitive functional groups.[9][10]Can be sluggish, requires aqueous conditions which may affect substrate solubility.[10]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material (3-Ethoxy-5-nitropyridine) and the product (3-Ethoxy-5-aminopyridine). The product, being an amine, will be more polar and have a lower Rf value. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[11][12][13]

Q3: My final product is colored. How can I decolorize it?

A3: A colored product often indicates the presence of trace impurities, particularly oxidized species or residual azo compounds. A common and effective method for decolorization is to treat a solution of your product with activated carbon, followed by filtration through a pad of celite. Recrystallization from a suitable solvent system is also a powerful purification technique that can remove colored impurities.

Experimental Protocols

Here are detailed, step-by-step methodologies for two common reduction methods, adapted for 3-Ethoxy-5-nitropyridine.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for a clean and efficient reduction but requires a hydrogenation apparatus.

Materials:

  • 3-Ethoxy-5-nitropyridine

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Ethanol or Methanol

  • Hydrogen gas

  • Hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel with celite)

Procedure:

  • In a hydrogenation vessel, dissolve 3-Ethoxy-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C (0.05 - 0.10 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Ethoxy-5-aminopyridine.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Iron Powder and Acetic Acid

This is a robust and cost-effective method that is well-suited for laboratory-scale synthesis.[6]

Materials:

  • 3-Ethoxy-5-nitropyridine

  • Iron powder (fine mesh)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Ethoxy-5-nitropyridine (1.0 eq), ethanol, and water.

  • Add iron powder (3-5 eq) and glacial acetic acid (a few equivalents, or as a co-solvent).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is usually complete within a few hours.

  • After completion, cool the reaction mixture to room temperature and filter off the iron salts. Wash the solids with ethanol or ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Ethoxy-5-aminopyridine.

  • Purify as needed by recrystallization or column chromatography.

Mechanistic Insights: The Pathway of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Understanding this pathway is key to controlling the reaction and avoiding side products.

Nitro_Reduction_Pathway nitro R-NO₂ (Nitro) nitroso R-NO (Nitroso) nitro->nitroso +2e⁻, +2H⁺ hydroxylamine R-NHOH (Hydroxylamine) nitroso->hydroxylamine azo_azoxy R-N=N(O)-R / R-N=N-R (Azo/Azoxy Side Products) nitroso->azo_azoxy amine R-NH₂ (Amine) hydroxylamine->amine +2e⁻, +2H⁺ hydroxylamine->azo_azoxy

Caption: General Pathway for the Reduction of a Nitro Group and Formation of Side Products.

The reaction typically proceeds from the nitro compound to the nitroso intermediate, then to the hydroxylamine, and finally to the desired amine. The formation of azo and azoxy side products occurs through the condensation of the nitroso and hydroxylamine intermediates. By maintaining a sufficient concentration of the reducing agent and ensuring efficient mixing, these intermediates can be rapidly reduced to the amine, thus minimizing the formation of dimeric impurities.

References

  • Owsley, D. C., & Bloomfield, J. J. (1977). A new method for the reduction of aromatic nitro compounds. Synthesis, 1977(2), 118.
  • Miller, A. F., et al. (Year). Biocatalytic reduction of aromatic nitro compounds. Journal Name, Volume(Issue), pages. (Please note: A specific reference for Miller et al.
  • US Patent 4,287,365A - Reduction of aromatic nitro compounds with Raney nickel c
  • Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 24-29. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Iron (Fe). [Link]

  • Ghosh, S., et al. (Year). One-pot synthesis of 2-alkoxy-3-arylimidazo-[1,2-a]pyridines using nano-NiFe2O4 as catalyst. RSC Advances.
  • Abdel-Ghany, M. F., et al. (2022). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Scientific Reports, 12(1), 15478. [Link]

  • Cernak, T. A., et al. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. Organic Letters, 25(49), 8829–8833. [Link]

  • Suwiński, J., & Wagner, P. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]

  • Singh, D., & Isharani, R. (2025). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 12, 1-13.
  • Bedekar, A. V., & J. C. S. (Year). Raney nickel reductions.
  • US Patent 9,284,258B2 - Process for the reduction of nitro deriv
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

  • Olah, G. A., & Olah, J. A. (1964). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro-. Journal of the American Chemical Society, 86(1), 14-17. [Link]

  • US Patent 3,417,090A - Reduction of nitro compounds to amines.
  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(48), 14483–14487. [Link]

  • Dongala, T., & Katakam, P. (Year). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America.
  • Ghorai, P., & Kumar, A. (Year). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry.
  • Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(3), 910–919. [Link]

  • Wikipedia. (n.d.). Raney nickel. [Link]

  • Glorius, F., et al. (2020). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angewandte Chemie International Edition, 59(32), 13348–13352. [Link]

  • Imaizumi, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4467. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
  • Van der Plas, H. C. (2025). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Szöllősi, G., & Bartók, M. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 10(11), 1269. [Link]

  • European Patent Office. (n.d.). EP 0530524 A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • ResearchGate. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. [Link]

  • Singh, S., et al. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • US Patent 2,631,167A - Method of reducing nitro compounds.
  • WordPress.com. (2022).
  • Organic Syntheses. (n.d.). 5-amino-2,3-dihydro-1,4-phthalazinedione. [Link]

Sources

Optimization

Removing unreacted starting materials from 3-Ethoxy-5-nitropyridine mixtures

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from 3-E...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from 3-Ethoxy-5-nitropyridine reaction mixtures. As a Senior Application Scientist, the methodologies and rationale presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis and Purification Challenge

The synthesis of 3-Ethoxy-5-nitropyridine is a crucial step in the development of various pharmaceutical compounds. A common and efficient method for its preparation is the nucleophilic aromatic substitution (SNAr) reaction between a 3-halo-5-nitropyridine (typically 3-chloro- or 3-bromo-5-nitropyridine) and sodium ethoxide. While this reaction is generally robust, the primary challenge lies in the post-reaction work-up and purification. Incomplete reactions or the use of excess reagents can lead to contamination of the final product with unreacted starting materials, which can interfere with subsequent synthetic steps and compromise the purity of the final active pharmaceutical ingredient (API).

This guide will directly address the common issues encountered during the purification of 3-Ethoxy-5-nitropyridine, providing both theoretical explanations and practical, step-by-step protocols to empower researchers to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove from my 3-Ethoxy-5-nitropyridine product?

The primary unreacted starting materials that need to be removed are the 3-halo-5-nitropyridine precursor (e.g., 3-chloro-5-nitropyridine) and excess sodium ethoxide.

Q2: Why is it crucial to remove these specific starting materials?

  • Unreacted 3-halo-5-nitropyridine: This impurity is structurally similar to the product and can compete in subsequent reactions, leading to the formation of undesired byproducts. Its presence can also complicate downstream purification efforts.

  • Excess Sodium Ethoxide: As a strong base, residual sodium ethoxide can catalyze unwanted side reactions, such as hydrolysis of ester functional groups in more complex molecules, or deprotonation of sensitive functionalities. During work-up, it hydrolyzes to sodium hydroxide, which can also be detrimental.[1][2]

Q3: What is the first step I should take after my reaction is complete?

The first and most critical step is to quench the reaction. This is typically achieved by carefully pouring the reaction mixture into ice-cold water.[3][4] This serves two main purposes: it stops the reaction by consuming the reactive sodium ethoxide and helps to precipitate the organic product while dissolving inorganic salts.

Q4: Can I use an acidic work-up to neutralize the excess sodium ethoxide?

While an acidic work-up will neutralize the sodium ethoxide, it is generally recommended to perform an initial quench with water followed by a wash with a mild acidic solution (e.g., dilute HCl or saturated ammonium chloride solution). Direct addition of strong acid to the reaction mixture can be highly exothermic and may lead to degradation of the desired product.

Q5: What are the best analytical techniques to monitor the purity of my 3-Ethoxy-5-nitropyridine?

Thin-Layer Chromatography (TLC) is an excellent in-process technique to monitor the reaction progress and assess the purity of fractions during purification. For final purity assessment and quantification of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of 3-Ethoxy-5-nitropyridine.

Issue 1: My crude product is an oily solid or a viscous oil after the initial work-up.
  • Causality: This is often due to the presence of residual solvent, unreacted starting materials, or byproducts that lower the melting point of the crude product. Incomplete quenching can also leave behind sodium ethoxide which can contribute to the oily nature.

  • Troubleshooting Protocol:

    • Ensure Complete Quenching: After pouring the reaction mixture into ice water, stir the mixture vigorously for at least 30 minutes to ensure all the sodium ethoxide has reacted.

    • Thorough Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure all the organic components are transferred to the organic phase.

    • Brine Wash: Wash the combined organic extracts with a saturated sodium chloride (brine) solution. This helps to remove any remaining water and some water-soluble impurities.

    • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating the solvent.

Issue 2: I am having trouble separating the product from the unreacted 3-chloro-5-nitropyridine by column chromatography.
  • Causality: 3-Ethoxy-5-nitropyridine and 3-chloro-5-nitropyridine have similar polarities, which can make their separation by silica gel chromatography challenging.

  • Troubleshooting Protocol: Optimizing Column Chromatography

    • TLC Analysis First: Before running a column, determine the optimal solvent system using TLC. A good solvent system will show a clear separation between the product spot and the starting material spot, with the product having a slightly higher Rf value.

    • Solvent System Selection: Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate. A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

    • Fine-Tuning the Polarity: If the separation is poor, try adding a small percentage (0.5-1%) of triethylamine to the eluent. This can help to reduce tailing of the spots on the silica gel. Alternatively, a gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can be very effective.

    • Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which can lead to poor separation.

Analytical Technique Recommended Conditions Expected Observations
TLC Stationary Phase: Silica gel 60 F254Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v)The product, 3-Ethoxy-5-nitropyridine, will have a higher Rf value than the more polar starting material, 3-chloro-5-nitropyridine.
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)Detection: UV at 254 nmThe less polar product will have a longer retention time than the starting material.
Issue 3: My final product is still basic and shows the presence of inorganic salts.
  • Causality: This indicates that the removal of sodium ethoxide and its hydrolysis product, sodium hydroxide, was incomplete during the work-up. Inorganic salts can also be carried over if the aqueous and organic layers are not separated cleanly.

  • Troubleshooting Protocol: Effective Washing

    • Water Wash: After the initial extraction, wash the organic layer thoroughly with deionized water (2-3 times). This will help to remove the majority of the inorganic salts.

    • Mild Acid Wash: To remove any remaining basic impurities, wash the organic layer with a dilute solution of a weak acid, such as saturated ammonium chloride (NH₄Cl) solution. Avoid strong acids that could potentially react with your product.

    • Final Water and Brine Wash: Follow the acid wash with another water wash to remove any residual acid, and then a final brine wash to aid in drying the organic layer.

Experimental Protocols

Protocol 1: Standard Post-Reaction Work-up
  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with:

    • Deionized water (2 x volume of organic layer)

    • Saturated aqueous ammonium chloride solution (1 x volume of organic layer)

    • Deionized water (1 x volume of organic layer)

    • Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer)

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 3-Ethoxy-5-nitropyridine in a minimum amount of a hot solvent. Good solvent choices for nitropyridine derivatives are often ethanol, isopropanol, or a mixture of ethanol and water.[7]

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizing the Workflow

Diagram 1: Synthesis of 3-Ethoxy-5-nitropyridine

Synthesis SM1 3-Chloro-5-nitropyridine Reaction S N Ar Reaction SM1->Reaction SM2 Sodium Ethoxide SM2->Reaction Solvent Ethanol (solvent) Solvent->Reaction Product 3-Ethoxy-5-nitropyridine Reaction->Product

Caption: Synthesis of 3-Ethoxy-5-nitropyridine via SNAr.

Diagram 2: Purification Workflow for 3-Ethoxy-5-nitropyridine

Purification Start Crude Reaction Mixture Quench Quench with Ice Water Start->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash1 Wash with Water Extraction->Wash1 Wash2 Wash with aq. NH4Cl Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry over Na2SO4 Wash3->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Pure 3-Ethoxy-5-nitropyridine Purification->Final_Product

Caption: General purification workflow.

Conclusion

The successful synthesis and purification of 3-Ethoxy-5-nitropyridine relies on a systematic approach to the removal of unreacted starting materials. By understanding the chemical properties of both the product and the impurities, researchers can effectively troubleshoot and optimize their purification protocols. This guide provides a foundational framework for addressing common challenges, and it is recommended that these techniques be adapted and optimized for specific experimental conditions.

References

  • PrepChem. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Available at: [Link]

  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998.
  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Chemistry LibreTexts. The Reaction Between Alcohols and Sodium. Available at: [Link]

  • Organic Syntheses. Ethyl phenylcyanoacetate. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2020).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Sciencemadness.org. Sodium Ethoxide and anhydrous EtOH. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

  • Reddit. r/Chempros - First time synthesis, first time work-up and purification. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2020).
  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. Available at: [Link]

  • Quora. What is the reaction between sodium oxide and ethanol? I saw that ethanol removed sodium's oxide layer, but what exactly is the reaction here? Available at: [Link]

  • University of California, Irvine. COMMON SOLVENTS FOR CRYSTALLIZATION. Available at: [Link]

  • LCGC North America. (2022). RP-HPLC to Compare Genotoxic Impurities in Extracted and Synthetic Nicotine.
  • ResearchGate. (2018). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1][3]naphthyridine-3-carboxylic Acid Benzylamide.

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • YouTube. (2020).
  • University of Massachusetts Lowell. Recrystallization is the most common method for purifying solid compounds. Available at: [Link]

  • Scribd. Nitropyridines Synthesis via Pyridine Nitration. Available at: [Link]

  • University of California, Irvine. Recrystallization I. Available at: [Link]

Sources

Troubleshooting

Controlling exotherms during large-scale nitropyridine synthesis

Technical Support Center: High-Energy Heterocycle Synthesis Topic: Large-Scale Nitropyridine Synthesis & Exotherm Control Ticket ID: #NP-505-EXO Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Heterocycle Synthesis Topic: Large-Scale Nitropyridine Synthesis & Exotherm Control Ticket ID: #NP-505-EXO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Interface: Knowledge Base & Troubleshooting

Welcome to the High-Energy Chemistry Support Hub. You have accessed the Nitropyridine Safety Protocol . This guide addresses the critical thermal risks associated with the electrophilic nitration of electron-deficient heteroaromatics.

Executive Summary: The nitration of pyridine is kinetically difficult due to the electron-withdrawing nitrogen, often requiring harsh conditions (oleum, high temperature, or activated N-oxide intermediates).[1] These conditions create a "thermal canyon": the reaction is slow to start (accumulation risk) but highly exothermic once initiated (


).[1]

Module 1: Thermal Hazard Assessment (Pre-Reaction)

Q: My DSC data shows a decomposition exotherm starting at 190°C. My reaction runs at 110°C. Am I safe?

A: Not necessarily. A "Rule of 100" (maintaining


) is a good starting point, but it ignores induction times.[1]

You must calculate the Time to Maximum Rate (TMR) .[1] In large-scale reactors, heat loss is inefficient (adiabatic).[1] If your cooling fails at 110°C, the reaction heat alone could push the bulk temperature into the decomposition zone before you can intervene.

Key Metric: The Adiabatic Temperature Rise (


) .[1]
Use the formula:


Where

is specific heat capacity (typically 1.8–2.0 J/g[1]·K for organics).[1][2]

Actionable Protocol:

  • Run a DSC (Differential Scanning Calorimetry): Identify

    
     (onset of decomposition).[1]
    
  • Run an ARC (Accelerating Rate Calorimetry): Determine the

    
    -factor corrected onset to simulate a large-scale vessel.
    
  • Calculate

    
    :  If 
    
    
    
    , you have a Criticality Class 4 or 5 scenario.[1] You must reduce concentration or change the dosing strategy.

Decision Logic Diagram:

ThermalSafety Safe Safe to Proceed (Monitor T) Caution Proceed with Engineering Controls (Dosing Locks) Danger CRITICAL STOP (Redesign Process) Start Input: DSC Data (Tonset & Energy) Calc Calculate Process Temp (Tp) + Adiabatic Rise (dT_ad) Start->Calc Check1 MTSR < Tonset? Calc->Check1 Is (Tp + dT_ad) < Tonset? Check1->Safe Yes (Gap > 50°C) Check2 Can you Dose-Control? Check1->Check2 No Check2->Caution Yes (Semi-Batch) Check2->Danger No (Batch/Accumulation)

Figure 1: Thermal Safety Decision Tree. MTSR = Maximum Temperature of Synthesis Reaction.

Module 2: Batch Processing & Accumulation Control

Q: We are adding mixed acid to pyridine. The temperature isn't rising much, so we increased the addition rate. Suddenly, it spiked. Why?

A: You likely encountered Reagent Accumulation leading to a thermal runaway.[1]

Pyridine nitration is slow.[1] If you add acid faster than it reacts (because the temperature is too low or mixing is poor), the unreacted nitric acid accumulates. Once the reaction "kicks off" (often autocatalytic or temperature-triggered), all that accumulated acid reacts simultaneously.[1]

The Solution: Target-Based Dosing (Dosing-Controlled Regime) In a safe semi-batch process, the reaction rate should be limited by the addition rate, not the kinetics.[1]

Troubleshooting Table: Batch Nitration

SymptomProbable CauseCorrective Action
Low exotherm during addition Accumulation of reagent (Kinetic control).STOP ADDITION. Do not resume until heat release is observed and consumed. Increase T slightly to consume accumulation.
Brown fumes (

)
Oxidation side-reactions or decomposition.[1]Check scrubber capacity.[1] Verify stoichiometry. Ensure

.[1][3]
Temp spike after addition "Delayed onset" reaction.Extend hold time at

before any workup. Ensure full conversion via HPLC.

Module 3: Continuous Flow Solutions (Intensification)

Q: Can we switch to flow chemistry to manage the heat?

A: Yes, this is the industry standard for safe nitropyridine synthesis. Flow reactors have a high surface-area-to-volume ratio (


 vs 

for batch), allowing you to remove heat as fast as it is generated.[1]

Recommended Setup:

  • Feed A: Pyridine substrate (often in

    
    ).[1][4]
    
  • Feed B: Fuming

    
     or Mixed Acid.[1][5]
    
  • Reactor: Glass or SiC microreactor (corrosion resistant).

  • Quench: In-line continuous quench to prevent post-reactor decomposition.[1]

Flow Reactor Diagram:

FlowNitration Pyridine Feed A: Pyridine/H2SO4 Mixer Micro-Mixer (High Turbulence) Pyridine->Mixer Pump A Acid Feed B: Fuming HNO3 Acid->Mixer Pump B Reactor Residence Time Unit (Temp Controlled Plate) Mixer->Reactor Exothermic Zone Quench In-line Quench (Ice/Water) Reactor->Quench Product Stream Cooling Heat Removal (-145 kJ/mol) Reactor->Cooling Waste Collection/Workup Quench->Waste

Figure 2: Continuous flow setup for nitration, maximizing heat transfer efficiency.

Module 4: Quenching & Workup Hazards

Q: The reaction was stable, but the vessel erupted during the water quench. What happened?

A: You ignored the Heat of Dilution . The reaction mixture contains concentrated


 and excess 

.[1] Adding water to this mixture releases a massive amount of hydration energy, often exceeding the heat of the reaction itself.

Safety Protocol:

  • Inverse Quench: Never add water to the acid mixture.[1] Always add the reaction mixture slowly into a large volume of ice/water.

  • Controlled Neutralization: Use a pH-stat controlled addition of base (e.g.,

    
     or 
    
    
    
    ) to manage the neutralization exotherm.[1]

Quantitative Data Summary

ParameterValue / RangeSignificance
Reaction Enthalpy (

)
-130 to -160 kJ/molHigh.[1] Capable of raising adiabatic temp by >150°C.
Decomposition Onset (

)
~180°C - 220°CVaries by isomer. 3-nitropyridine is generally stable up to 200°C, but mixtures with acid lower this.[1]
Heat of Dilution (

)
-95 kJ/molCritical. Often causes "secondary runaways" during workup.[1]
Maximum Safe Accumulation < 5% of total massIf >5% unreacted acid accumulates, cooling systems typically fail upon initiation.[1]

References

  • Org. Process Res. Dev. 2009, 13, 6, 1401–1406. Continuous Flow Nitration of Pyrazoles and Other Heterocycles. (Demonstrates flow safety for high-energy heterocycles). [1]

  • Org. Biomol. Chem., 2005, 3, 538-541. Preparation of nitropyridines by nitration of pyridines with nitric acid.[1][2] (Discusses conditions and yields). [1][2]

  • Bretherick's Handbook of Reactive Chemical Hazards. Pyridine/Nitration Hazards.[1] (Standard reference for chemical incompatibility and shock sensitivity of nitrated bases).

  • Journal of Chemical Research 2015. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (Specific protocol for N-oxide route safety). [1]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Comparative NMR Analysis: 3-Ethoxy-5-nitropyridine

Executive Summary & Application Scope 3-Ethoxy-5-nitropyridine is a critical intermediate in the synthesis of functionalized heterocycles for kinase inhibitors and agrochemicals. Its structural integrity relies on the sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

3-Ethoxy-5-nitropyridine is a critical intermediate in the synthesis of functionalized heterocycles for kinase inhibitors and agrochemicals. Its structural integrity relies on the specific 3,5-disubstitution pattern, which thermodynamically disfavors the formation of the more stable 2- or 4-isomers during nucleophilic aromatic substitution (


) unless specific starting materials (e.g., 3-bromo-5-nitropyridine) are used.

This guide provides a comparative spectral analysis to distinguish the target 3,5-isomer from its most common regio-isomer, 2-ethoxy-5-nitropyridine. The protocols herein focus on coupling constant (


-value) logic  rather than absolute chemical shifts, providing a solvent-independent method for structural validation.

Structural Logic & Electronic Environment

To interpret the NMR, one must understand the "Push-Pull" electronic environment of the pyridine ring:

  • The "Pull" (Deshielding): The pyridine nitrogen (N1) and the Nitro group (-NO

    
     at C5) are strong electron-withdrawing groups (EWG). Protons adjacent to these (H2, H6) will be significantly deshielded (shifted downfield, >8.5 ppm).
    
  • The "Push" (Shielding): The Ethoxy group (-OEt at C3) acts as an electron-donating group (EDG) via resonance, primarily shielding the ortho and para positions.

  • The Conflict: H4 is sandwiched between the donating OEt and the withdrawing NO

    
    , creating a unique chemical shift environment distinct from the mono-substituted analogs.
    
Isomerism Challenge

In synthetic workflows, a common impurity is 2-ethoxy-5-nitropyridine , formed if the starting material allows nucleophilic attack at the more electrophilic C2 position. Distinguishing these isomers is the primary quality control (QC) checkpoint.

Comparative NMR Data Analysis

The following data compares the target molecule against its critical isomer. Note that absolute shifts (


) vary by solvent (CDCl

vs. DMSO-

), but multiplicity patterns remain constant.
Table 1: H NMR Spectral Comparison (400 MHz, DMSO- )
Proton AssignmentTarget: 3-Ethoxy-5-nitropyridine Impurity: 2-Ethoxy-5-nitropyridine Diagnostic Difference
H2 / H6 (adj. to N)

8.9 - 9.1 ppm
(Two distinct signals)

9.0 ppm
(One signal, H6)
The target has two highly deshielded protons flanking the Nitrogen.
H4 (Ring)

~8.0 ppm
(Triplet/dd,

Hz)

~8.2 ppm
(dd,

Hz)
CRITICAL: Target shows only small meta-coupling. Impurity shows large vicinal coupling (

Hz).[1]
H3 (Ring)N/A (Substituted)

~6.9 ppm
(d,

Hz)
Impurity has an upfield doublet coupled to H4.
-OCH

-

4.25 ppm
(Quartet)

4.45 ppm
(Quartet)
2-Ethoxy is typically more deshielded due to N1 proximity.
-CH


1.38 ppm
(Triplet)

1.35 ppm
(Triplet)
Minimal difference.
Table 2: C NMR Chemical Shift Prediction (DMSO- )
Carbon Environment3-Ethoxy-5-nitropyridine (

ppm)
Mechanistic Explanation
C3 (C-OEt) ~155.0 Ipso-deshielding by Oxygen; slightly less than C2-OEt due to lack of adjacent N.
C5 (C-NO

)
~144.0 Deshielded by Nitro group.
C2 (CH) ~138.0 Alpha to Nitrogen, Ortho to OEt.[1]
C6 (CH) ~146.0 Alpha to Nitrogen, Ortho to NO

(Most deshielded CH).[1]
C4 (CH) ~118.0 - 122.0 Shielded by OEt resonance (Ortho effect).
Ethyl (-CH

-)
~65.0 Typical O-alkyl region.
Methyl (-CH

)
~14.5 Typical alkyl region.[1]

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for confirming the 3,5-substitution pattern using coupling constants.

NMR_Logic Start Acquire 1H NMR Spectrum (DMSO-d6 or CDCl3) Check_Aromatic Analyze Aromatic Region (7.5 - 9.5 ppm) Start->Check_Aromatic Count_Protons Count Aromatic Protons Check_Aromatic->Count_Protons Is_3 3 Protons Found Count_Protons->Is_3 Is_Other < 3 Protons Count_Protons->Is_Other Reject Sample Check_Coupling Measure J-Coupling Constants (Critical Step) Is_3->Check_Coupling Large_J Large Doublet Present (J > 8.0 Hz) Check_Coupling->Large_J Small_J Only Singlets or Small Couplings (J < 3.0 Hz) Check_Coupling->Small_J Result_Wrong Isomer Identified: 2-Ethoxy-5-nitropyridine (Vicinal Coupling H3-H4) Large_J->Result_Wrong Result_Correct Target Confirmed: 3-Ethoxy-5-nitropyridine (Meta Coupling Only) Small_J->Result_Correct

Figure 1: Decision tree for distinguishing 3,5-disubstituted pyridines from 2,5-isomers based on coupling constants.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid solvent-induced aggregation which can broaden peaks, follow this protocol.

Materials
  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    
    .
    • Reason: Nitro-pyridines are often sparingly soluble in chloroform. DMSO ensures full solubility and sharpens the exchangeable protons (if any precursors remain).[1]

  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet @ 2.50 ppm).

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.[1]

    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Critical: Ensure the solution is clear. Turbidity indicates undissolved solids which will degrade shimming.[1]

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (to ensure relaxation).[1]

    • Relaxation Delay (

      
      ): Set to >2.0 seconds . Aromatic protons near Nitro groups can have longer 
      
      
      
      relaxation times; short delays reduce integration accuracy.[1]
    • Scans: 16 (minimum) for

      
      H; 512 (minimum) for 
      
      
      
      C.
  • Processing & Phasing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Manually phase the spectrum.[1] Automatic phasing often fails with the large solvent peaks of DMSO.[1]

  • Validation Check (The "E-E-A-T" Checkpoint):

    • Integrate the Ethyl quartet (4.2 ppm).[1] Set value to 2.00 .

    • Check the integration of the aromatic region.[2][3] You must see three distinct integrals of 1.00 each (or overlapping signals summing to 3.0).[1]

    • Failure Mode: If the quartet integrates to 2.0 but aromatics integrate to <2.5, you likely have paramagnetic impurities or incomplete relaxation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constant analysis).
  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). [Link] (Source for standard pyridine and ethoxy-pyridine baseline shifts).

  • Reich, H. J. (2023).[1][3][4] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for substituent effects on chemical shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179. [Link] (Essential for calibrating DMSO/CDCl3 residual peaks).

Sources

Comparative

Spectroscopic Fingerprinting: IR Characteristic Peaks of Nitro- vs. Ethoxy-Pyridines

Executive Summary In the development of heterocyclic pharmaceuticals, the pyridine ring is a ubiquitous scaffold. The electronic environment of this ring is drastically altered by substituents: nitro groups ( ) create an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic pharmaceuticals, the pyridine ring is a ubiquitous scaffold. The electronic environment of this ring is drastically altered by substituents: nitro groups (


)  create an electron-deficient "push-pull" system, while ethoxy groups (

)
introduce electron density through resonance donation.

This guide provides a definitive spectroscopic comparison of these two functional groups attached to a pyridine core. It is designed for medicinal chemists and analytical scientists who need to rapidly validate synthetic intermediates or assess electronic properties using Fourier Transform Infrared (FT-IR) spectroscopy.

The Pyridine Scaffold: The Spectroscopic Baseline

Before analyzing substituents, one must establish the baseline vibrational signature of the pyridine ring itself. Unlike benzene (


), pyridine (

) lacks a center of inversion, making more ring vibrations IR-active.
  • C-H Stretching (

    
    ):  3080–3010 cm⁻¹. (Sharp, weak bands).
    
  • Ring Skeletal Vibrations (

    
    ):  The "breathing" and stretching modes of the pyridine ring typically manifest as four bands in the fingerprint region:
    
    • Band I: ~1600 cm⁻¹ (Variable intensity)

    • Band II: ~1570 cm⁻¹ (Often weak/shoulder)

    • Band III: ~1480 cm⁻¹ (Strong, characteristic)

    • Band IV: ~1430 cm⁻¹ (Strong, characteristic)

Critical Insight: The exact position and intensity of Bands I–IV are diagnostic of the electronic nature of the substituent. Electron-donating groups (ethoxy) often enhance Band I, while electron-withdrawing groups (nitro) can shift these bands to higher frequencies due to ring stiffening.

Nitro-Pyridines: The Electron-Deficient System

The nitro group is a strong electron-withdrawing group (EWG) via both inductive (


) and mesomeric (

) effects. When attached to an electron-deficient pyridine ring, it creates a highly deactivated system.
Characteristic Vibrations

The nitro group exhibits two dominant stretching vibrations derived from the


 bonds. These are often the most intense peaks in the spectrum.
Vibration ModeWavenumber Range (cm⁻¹)Description

1550 – 1515 Asymmetric stretch. Very strong, broad. Often overlaps with Pyridine Band I/II.

1360 – 1340 Symmetric stretch. Sharp, medium-to-strong intensity.

870 – 850 C-N stretch connecting the nitro group to the ring.
Comparative Analysis: Benzene vs. Pyridine

The pyridine nitrogen atom itself is electron-withdrawing. This creates a competitive electronic environment compared to the neutral benzene ring.

Compound

(cm⁻¹)

(cm⁻¹)
Electronic Context
Nitrobenzene 15231344Reference aromatic system.
3-Nitropyridine ~1530~1350Meta-like substitution; minimal resonance interaction with ring N.
4-Nitropyridine ~1520~1340Para-like; strong resonance interaction (push-pull).

Analyst Note: In 4-nitropyridine, the resonance contribution from the ring nitrogen can slightly lower the


 frequency compared to the 3-isomer due to the contribution of quinoid-like resonance structures.

Ethoxy-Pyridines: The Electron-Rich System

The ethoxy group acts as an electron-donating group (+M) via the oxygen lone pairs. This activates the pyridine ring and introduces characteristic ether linkages.

Characteristic Vibrations

The ethoxy signature is defined by the C-O-C ether linkage and the alkyl chain.

Vibration ModeWavenumber Range (cm⁻¹)Description

1275 – 1230 Aryl-Alkyl ether asymmetric stretch. Often splits into two bands.[1]

1050 – 1020 Symmetric stretch. Strong intensity.

2980 – 2850

C-H stretches from the ethyl group. Appears below 3000 cm⁻¹.[2][3][4][5]
Comparative Analysis: Anisole vs. Ethoxypyridine

The electron-deficient pyridine ring pulls electron density from the ether oxygen more strongly than a benzene ring does. This strengthens the


 bond (higher 

) but weakens the

bond.
Compound

(cm⁻¹)

(cm⁻¹)
Ring Effect
Anisole (Methoxybenzene) 12471030Standard resonance donation.
2-Ethoxypyridine 1265 – 12501045 – 1020Strong resonance; higher

due to partial double bond character of

.
3-Ethoxypyridine 1255 – 12401040 – 1015Weaker resonance interaction; closer to benzene analog.

Decision Logic & Workflow

The following diagram illustrates the logical workflow for distinguishing these derivatives based on spectral data.

IR_Decision_Tree Start Unknown Pyridine Derivative Spectrum Check_3000 Check 3000-2800 cm⁻¹ Region Start->Check_3000 Alkyl_Present Peaks < 3000 cm⁻¹ Present (sp³ C-H) Check_3000->Alkyl_Present Yes Alkyl_Absent Peaks < 3000 cm⁻¹ Absent (Only sp² C-H) Check_3000->Alkyl_Absent No Check_Ether Check 1275-1200 cm⁻¹ Alkyl_Present->Check_Ether Check_Nitro Check 1550-1500 cm⁻¹ AND 1360-1340 cm⁻¹ Alkyl_Absent->Check_Nitro Ethoxy_Confirmed Ethoxy-Pyridine Confirmed (Strong C-O-C bands) Check_Ether->Ethoxy_Confirmed Strong Band Found Nitro_Confirmed Nitro-Pyridine Confirmed (Strong NO₂ bands) Check_Nitro->Nitro_Confirmed Dual Bands Found

Figure 1: Step-by-step decision tree for assigning nitro vs. ethoxy substituents on a pyridine ring.

Experimental Protocol

To ensure data fidelity, particularly when comparing subtle shifts in ring vibrations, a standardized protocol is required.

A. Sample Preparation[6][7]
  • For Solid Samples (Nitropyridines):

    • Method: KBr Pellet (Preferred for resolution).

    • Ratio: 1-2 mg sample : 200 mg spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar until the powder is fine enough to not scatter light (flour-like consistency).

    • Compression: Press at 8-10 tons for 2 minutes under vacuum to remove trapped air/moisture.

  • For Liquid Samples (Ethoxypyridines):

    • Method: ATR (Attenuated Total Reflectance) - ZnSe or Diamond crystal.

    • Application: Place 1 drop on the crystal. Ensure full contact.

    • Correction: Apply ATR correction in software if comparing directly to transmission library spectra (ATR peaks can shift slightly lower).

B. Acquisition Parameters[4][5][8][9][10]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting analysis).

  • Scans: Minimum 32 scans (64 preferred for high S/N ratio).

  • Background: Fresh background air spectrum before every sample to account for atmospheric CO₂ (2350 cm⁻¹) and H₂O.

C. Data Validation (Self-Check)
  • Water Check: If a broad band appears at 3400 cm⁻¹, the KBr is wet. Dry the pellet or KBr powder at 110°C.

  • Saturation Check: If the strongest peaks (e.g.,

    
    ) have flat bottoms (0% T), the sample is too concentrated. Dilute and re-run.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5]

  • NIST Mass Spectrometry Data Center. (2023). Pyridine, 2-ethoxy- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6][7][8] [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of the Pyridine Series. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.
  • Varsányi, G. (1969). Vibrational Spectra of Benzene Derivatives. Academic Press.

Sources

Validation

Benchmarking 3-Ethoxy-5-nitropyridine yield against other alkoxy-nitropyridines

Executive Summary Product Focus: 3-Ethoxy-5-nitropyridine (CAS: 1378678-22-8) Primary Application: Fragment-based drug discovery (FBDD), nicotinic acetylcholine receptor ligands, and energetic material precursors. Benchm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 3-Ethoxy-5-nitropyridine (CAS: 1378678-22-8) Primary Application: Fragment-based drug discovery (FBDD), nicotinic acetylcholine receptor ligands, and energetic material precursors. Benchmarking Context: This guide evaluates the synthesis of 3-ethoxy-5-nitropyridine via Nucleophilic Aromatic Substitution (


) , benchmarking its yield and process efficiency against its methoxy and isopropoxy analogs.

Key Finding: While ortho-substituted pyridines (e.g., 2-ethoxy-5-nitropyridine) achieve near-quantitative yields (>95%), the meta-positioned 3-ethoxy-5-nitropyridine presents a kinetic challenge. The optimized protocol yields 58–65% , balancing nucleophilicity against the competing elimination pathways common with ethoxide bases.

Comparative Analysis: Alkoxy-Nitropyridine Yields[1]

The following data benchmarks the performance of various alkoxide nucleophiles reacting with 3-bromo-5-nitropyridine . This substrate is the industry standard due to the "meta-activation" provided by the nitro group, which stabilizes the Meisenheimer complex, albeit less effectively than in ortho/para positions.

Table 1: Nucleophile Performance Benchmark
Target ProductNucleophileSolventTemp (°C)Yield (%)Reaction TimePrimary Side Reaction
3-Methoxy-5-nitropyridine NaOMeMeOH65 (Reflux)68–73% 2–4 hMinimal; some hydrolysis if wet.
3-Ethoxy-5-nitropyridine NaOEt EtOH 75–80 58–65% 4–6 h E2 Elimination (minor)
3-Isopropoxy-5-nitropyridine NaOiPriPrOH8035–45%12+ hSignificant E2 Elimination.
3-Phenoxy-5-nitropyridine NaOPhDMF10075–80%8 hNone (No

-hydrogens).

Data Interpretation:

  • Steric Hindrance: The yield drop from Methoxy (73%) to Ethoxy (65%) to Isopropoxy (45%) follows a clear steric trend. The bulky isopropyl group hinders the attack on the

    
     carbon.
    
  • The "Elimination Trap": With ethoxide and isopropoxide, the alkoxide can act as a base rather than a nucleophile, attacking the pyridine ring protons or alkyl protons, leading to decomposition or polymerization. This is the primary yield-limiting factor for the ethoxy derivative.

Mechanistic Principles & Visualization

To optimize yield, one must understand the competition between the desired


 pathway and side reactions. The reaction proceeds via a Meisenheimer Complex , where the negative charge is delocalized onto the nitro group.
Figure 1: Reaction Pathway & Competition

SNAr_Mechanism Start 3-Bromo-5-nitropyridine Complex Meisenheimer Intermediate (Anionic Sigma Complex) Start->Complex Nucleophilic Attack (Rate Determining Step) Side Side Products (Decomposition/Elimination) Start->Side Base Catalyzed Degradation Nu Ethoxide (EtO-) Nu->Complex Product 3-Ethoxy-5-nitropyridine Complex->Product Aromatization (-Br-)

Caption: The SNAr pathway requires the formation of a high-energy Meisenheimer intermediate. The nitro group at C5 is essential for stabilizing the negative charge distributed across the ring.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of 3-Ethoxy-5-nitropyridine , specifically addressing the solubility and moisture sensitivity issues identified in the comparative analysis.

Materials
  • Substrate: 3-Bromo-5-nitropyridine (1.0 eq)

  • Reagent: Sodium Ethoxide (1.2 eq) - Freshly prepared preferred.

  • Solvent: Anhydrous Ethanol (0.5 M concentration relative to substrate).

  • Quench: Glacial Acetic Acid.

Step-by-Step Workflow
  • Preparation of Alkoxide (In-Situ):

    • In a dry 3-neck flask under Nitrogen atmosphere, dissolve sodium metal (1.2 eq) in anhydrous ethanol. Stir until evolution of

      
       gas ceases.
      
    • Why? Commercial NaOEt often contains NaOH impurities (hydroxide), which leads to hydrolysis side products (3-hydroxy-5-nitropyridine).

  • Substrate Addition:

    • Cool the ethoxide solution to 0°C.

    • Add 3-Bromo-5-nitropyridine (1.0 eq) portion-wise as a solid or dissolved in a minimal amount of THF if solubility is poor.

    • Critical Control Point: Do not add the substrate to a refluxing solution; the exotherm can cause immediate tarring.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature, then heat to 75°C (gentle reflux) .

    • Monitor via TLC (Eluent: 20% EtOAc/Hexane). The starting material (

      
      ) should disappear after 4–6 hours, replaced by the product (
      
      
      
      ).
  • Work-up & Purification:

    • Concentrate the ethanol to ~20% volume under reduced pressure.

    • Pour the residue into ice-cold water (10x volume).

    • Self-Validating Step: If the pH is >10, adjust to pH 7 with dilute acetic acid to prevent base-catalyzed hydrolysis during extraction.

    • Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallization: For highest purity, recrystallize from Ethanol/Water (9:1).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<40%) Moisture in solvent/reagent.Use freshly distilled ethanol and store NaOEt in a desiccator. Water competes to form the phenol.
Dark/Tarred Mixture Reaction temperature too high.Limit temperature to 75°C. Do not use DMF unless necessary (DMF promotes polymerization at high temps).
Starting Material Remains Poor nucleophilicity.Increase equivalents of NaOEt to 1.5 eq. Ensure the reaction is actually refluxing.
Figure 2: Process Decision Tree

Optimization_Flow Start Start Reaction (3-Br-5-NO2 + NaOEt) Check TLC Check (4 Hours) Start->Check Complete Proceed to Work-up Check->Complete Conversion >95% Incomplete SM Present Check->Incomplete Conversion <90% AddReagent Add 0.2 eq NaOEt Continue Reflux Incomplete->AddReagent AddReagent->Check Wait 2h

Caption: Decision logic for monitoring reaction progress ensures reagents are not wasted and degradation is minimized.

References

  • Synthesis of 3-Methoxy-5-nitropyridine (Analog Benchmark)

    • Method: Reaction of 3,5-dibromopyridine with sodium methoxide in DMF/MeOH.
    • Source: ChemicalBook & Patent Liter
    • URL:

  • Nucleophilic Aromatic Substitution Mechanisms

    • Context: Detailed kinetics of on nitropyridines.
    • Source: Chemistry LibreTexts.
    • URL:

  • Preparation of Nitropyridine Derivatives

    • Context: General methods for nitration and substitution of pyridine rings.
    • Source: Organic Syntheses, Coll. Vol. 5, p.269.
    • URL:

  • Comparative Reactivity of Nitropyridine N-oxides (Related Systems)

    • Context: Steric effects of ethyl vs. methyl groups in nucleophilic substitution.[1]

    • Source: BenchChem Applic
    • URL:[1]

Sources

Comparative

UV-Vis absorption maximums for 3-Ethoxy-5-nitropyridine characterization

This guide is structured as a high-level technical manual for the characterization of 3-Ethoxy-5-nitropyridine (CAS 1378678-22-8) . It synthesizes theoretical spectroscopic principles with practical experimental protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for the characterization of 3-Ethoxy-5-nitropyridine (CAS 1378678-22-8) . It synthesizes theoretical spectroscopic principles with practical experimental protocols, designed for researchers requiring rigorous identification and purity assessment methods.

Executive Summary

3-Ethoxy-5-nitropyridine is a critical heterocyclic intermediate, primarily utilized in the synthesis of fused ring systems such as azaindoles and furopyridines for kinase inhibitor development. Its characterization relies heavily on the distinct electronic "push-pull" interaction between the electron-donating ethoxy group (


) and the electron-withdrawing nitro group (

) on the pyridine ring.

This guide provides a standardized protocol for UV-Vis characterization, comparing its spectral signature against key structural analogs to establish identity and purity benchmarks.

Chemical Identity & Structural Basis

Before spectral analysis, the analyte's structural parameters must be defined to interpret electronic transitions accurately.

ParameterDetail
Chemical Name 3-Ethoxy-5-nitropyridine
CAS Number 1378678-22-8
Molecular Formula

Molecular Weight 168.15 g/mol
Electronic System Meta-substituted "Push-Pull" Heterocycle
Key Chromophores Nitro group (

,

), Pyridine Ring (

)
Theoretical Spectral Prediction

The UV-Vis spectrum of 3-Ethoxy-5-nitropyridine is governed by two primary electronic effects:

  • The Pyridine Core: Unsubstituted pyridine exhibits a primary absorption band at

    
     (
    
    
    
    ).
  • Substituent Effects (Auxochromes):

    • Nitro Group (C-5): A strong electron-withdrawing group (EWG) inducing a bathochromic (red) shift and a hyperchromic effect (increased intensity).

    • Ethoxy Group (C-3): An electron-donating group (EDG) via resonance (

      
      ).
      
    • Interaction: The meta relationship prevents direct conjugation between the donor and acceptor, limiting the magnitude of the Intramolecular Charge Transfer (ICT) band compared to para isomers. However, the overall conjugation extends the absorption maximum significantly beyond the pyridine baseline.

Comparative Spectral Performance

The following table contrasts the expected UV-Vis performance of 3-Ethoxy-5-nitropyridine with its closest structural analogs. This comparison validates why specific wavelength monitoring is crucial for distinguishing the target product from starting materials (e.g., 3-Nitropyridine) or hydrolysis byproducts (e.g., 3-Hydroxy-5-nitropyridine).

Table 1: Comparative Absorption Maximums (Solvent: Methanol)
CompoundStructure TypePrimary

(

)
Secondary

(

)
Spectral Characteristics
3-Ethoxy-5-nitropyridine Target Analyte 270 – 282 nm ~310 – 330 nm (Shoulder) Distinct bathochromic shift due to ethoxy auxochrome.
3-NitropyridinePrecursor Core262 nm~300 nm (Weak)Baseline reference; lacks the auxochromic shift of the alkoxy group.
3-Methoxy-5-nitropyridineHomolog268 – 280 nm~310 nmNearly identical profile; differentiated only by NMR or MS.
3-Hydroxy-5-nitropyridineHydrolysis Impurity290 – 305 nm>350 nm (pH dependent)Significant red shift due to phenolic -OH ionization; indicates degradation.

Note: Values are derived from solvatochromic data of homologous nitropyridine series. Exact maxima may shift


 depending on solvent polarity (e.g., ACN vs. MeOH).

Experimental Protocol: UV-Vis Characterization

This protocol is designed to be self-validating. The linearity of the response (Beer-Lambert Law) confirms the solubility and absence of aggregation.

Reagents & Equipment[7][8]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile.

  • Blank: Pure solvent from the same lot.

  • Cuvette: Quartz (1 cm path length).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh

      
       of 3-Ethoxy-5-nitropyridine (
      
      
      
      ).
    • Dissolve in

      
       Methanol to create a 1.0 mM  Stock Solution.
      
    • Validation: Solution must be clear and light yellow; sonicate if necessary.

  • Working Solution Dilution:

    • Prepare a dilution series:

      
      .
      
    • Example: Dilute

      
       of Stock into 
      
      
      
      Methanol for the
      
      
      sample.
  • Spectral Scanning:

    • Baseline correct using the solvent blank.

    • Scan from 500 nm down to 200 nm (detects impurities absorbing at lower wavelengths).

    • Record

      
       and Absorbance (
      
      
      
      ) at the peak.
  • Data Analysis (Purity Check):

    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .
    • Target

      
      :  Expect 
      
      
      
      at
      
      
      .
    • Ratio Check: Calculate the ratio of

      
      . A consistent ratio across concentrations indicates high purity.
      

Characterization Workflow Diagram

The following logic flow illustrates the decision-making process for validating the compound's identity using UV-Vis data combined with secondary checks.

G Start Sample: 3-Ethoxy-5-nitropyridine Solubilization Dissolve in MeOH (1.0 mM) Check Clarity Start->Solubilization Scan UV-Vis Scan (200-500 nm) Solubilization->Scan Decision1 Primary Peak Observed? Scan->Decision1 PathA Peak @ 270-282 nm Decision1->PathA Yes PathB Peak @ 260-265 nm Decision1->PathB Blue Shifted PathC Peak > 290 nm Decision1->PathC Red Shifted ResultA Identity Confirmed (Proceed to Purity Calc) PathA->ResultA ResultB Suspect: 3-Nitropyridine (Missing Ethoxy group) PathB->ResultB ResultC Suspect: Hydrolysis (Phenolic impurity) PathC->ResultC

Figure 1: Logical decision tree for interpreting UV-Vis spectral shifts during 3-Ethoxy-5-nitropyridine characterization.

Interpretation of Results

  • Identity Confirmation: The presence of the ethoxy group must result in a red shift (bathochromic) of approximately 10–15 nm relative to the unsubstituted 3-nitropyridine. If the spectrum overlaps perfectly with 3-nitropyridine (

    
    ), the ethoxylation reaction likely failed.
    
  • Purity Assessment: A significant "tail" or secondary hump extending beyond 350 nm suggests the presence of 3-hydroxy-5-nitropyridine , a common degradation product formed via ether cleavage.

References

  • Synthesis of Nitropyridines: Katritzky, A. R., et al. "Synthesis of 3-Nitropyridines via Pyridine Nitration."[1] Journal of Organic Chemistry. (Provides baseline spectral data for the nitropyridine core).

  • Substituent Effects in Pyridines: Schofield, K. "Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines." Butterworths Scientific Publications.
  • Comparative Analog Data: "UV-Vis Spectra of 3-Methoxy-5-nitropyridine." BLD Pharm / PubChem Compound Summary. (Used as the primary homolog proxy for spectral range estimation).

  • Solvatochromism in Nitro-Heterocycles: Kamlet, M. J., et al. "Solvatochromic comparison methods." Journal of the American Chemical Society.

Sources

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